VU0420373
Description
Propriétés
IUPAC Name |
2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPGLKXXUIEFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257291 | |
| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38376-29-3 | |
| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38376-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Atypical Mechanism of VU0420373: A Potent Activator of the Staphylococcal Heme Sensor System
For Immediate Release
Nashville, TN – Researchers have elucidated the mechanism of action of VU0420373, a small molecule initially investigated for neurological targets but now identified as a potent activator of the Heme Sensor System (HssRS) in the bacterium Staphylococcus aureus. This discovery pivots the compound's potential applications from neuroscience to antimicrobial research, offering a novel strategy to combat a significant human pathogen. This compound induces heme biosynthesis and exhibits toxicity specifically in fermenting S. aureus, highlighting a unique vulnerability in bacterial metabolism.
The HssRS is a two-component regulatory system crucial for S. aureus to manage heme homeostasis. While heme is an essential nutrient, particularly for respiration, high concentrations are toxic. The HssRS system senses heme levels and upregulates the expression of the HrtAB efflux pump to expel excess heme, thereby ensuring bacterial survival.
This compound acts by activating this HssRS pathway, leading to the downstream expression of the HrtAB heme transporter. This activation, however, does not appear to be through direct binding to the heme sensing domain of HssS. Instead, evidence suggests that this compound perturbs central metabolism, leading to an increase in endogenous heme biosynthesis. This accumulation of intracellular heme is then detected by the HssRS system, triggering the protective efflux mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on the S. aureus HssRS system.
| Parameter | Value | Species/System |
| EC50 (HssRS Activation) | 10.7 µM[1] | Staphylococcus aureus |
| pEC50 | 4.97[1] | Staphylococcus aureus |
| IC50 (Newman aerobic) | >60 µM[1] | Staphylococcus aureus |
| IC50 (Newman anaerobic) | >60 µM[1] | Staphylococcus aureus |
Signaling Pathway of HssRS Activation by this compound
The activation of the HssRS system by this compound involves a series of intracellular events culminating in the expression of the HrtAB heme efflux pump. The proposed signaling cascade is depicted below.
Experimental Protocols
The characterization of this compound's mechanism of action relied on a combination of microbiological and molecular biology techniques. Below are the detailed methodologies for the key experiments.
HssRS Activation Assay
This assay is designed to measure the ability of a compound to activate the HssRS two-component system, typically by monitoring the expression of a reporter gene under the control of the hrtAB promoter.
-
Bacterial Strain: Staphylococcus aureus strain containing a plasmid with a reporter gene (e.g., luciferase or β-galactosidase) fused to the promoter of the hrtAB operon.
-
Culture Conditions: Bacteria are grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
Assay Procedure:
-
The overnight culture is diluted to a starting OD600 of 0.05 in fresh medium.
-
The diluted culture is dispensed into a 96-well plate.
-
This compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
-
Measurement:
-
For a luciferase reporter, luminescence is measured using a plate reader after the addition of a luciferase substrate.
-
For a β-galactosidase reporter, the assay is performed using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), and the absorbance is measured at 420 nm.
-
-
Data Analysis: The reporter signal is normalized to bacterial growth (OD600). The EC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.
Bacterial Growth Inhibition (IC50) Assay
This assay determines the concentration of a compound that inhibits bacterial growth by 50%.
-
Bacterial Strain: Staphylococcus aureus (e.g., Newman strain).
-
Culture Conditions: Bacteria are grown under both aerobic and anaerobic (fermenting) conditions.
-
Aerobic: Tryptic Soy Broth at 37°C with shaking.
-
Anaerobic: Tryptic Soy Broth supplemented with glucose in an anaerobic chamber.
-
-
Assay Procedure:
-
An overnight culture is diluted to a starting OD600 of 0.05 in the appropriate fresh medium.
-
The diluted culture is added to a 96-well plate.
-
This compound is serially diluted and added to the wells.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Measurement: The optical density at 600 nm (OD600) is measured using a plate reader.
-
Data Analysis: The percent inhibition of growth is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of HssRS activators like this compound.
Logical Relationship of HssRS-Mediated Heme Detoxification
The HssRS system is a critical component of a larger network that governs heme homeostasis in S. aureus. The logical relationship between heme sensing, efflux, and bacterial survival is outlined below.
References
No Publicly Available Data Links VU0420373 to HssRS Activation in S. aureus
A comprehensive review of publicly accessible scientific literature and data reveals no direct evidence or published research detailing the activity of the compound VU0420373 as an activator of the HssRS two-component system in Staphylococcus aureus.
Despite targeted searches for quantitative data, experimental protocols, and mechanistic insights related to this compound and the HssRS system, no specific information could be retrieved. The HssRS system is a known heme-sensing and detoxification pathway in S. aureus, crucial for its survival and virulence. However, the role of this compound in modulating this system has not been described in the available scientific literature.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental methodologies as requested. The creation of signaling pathway diagrams, experimental workflows, or logical relationships involving this compound and the HssRS system would be purely speculative and lack the necessary scientific foundation.
Researchers, scientists, and drug development professionals interested in the modulation of the HssRS system in S. aureus are encouraged to consult the existing body of literature on known activators and inhibitors of this pathway. Further investigation into novel compounds like this compound would require original research to establish any potential biological activity and mechanism of action.
The Role of VU0420373 in Inducing Heme Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0420373 is a potent small-molecule activator of the Staphylococcus aureus heme sensor system (HssRS).[1][2][3] This compound has been identified as an inducer of endogenous heme biosynthesis, a discovery that has significant implications for understanding bacterial metabolism and developing novel antimicrobial strategies. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the induction of heme biosynthesis, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams. The primary focus of this document is on the effects of this compound in the bacterium Staphylococcus aureus, where its activity has been characterized.
Core Mechanism: Activation of the Heme Sensor System (HssRS)
This compound's primary mechanism of action is the activation of the HssRS two-component system in S. aureus.[4][5][6] The HssRS system is a key regulatory circuit that allows S. aureus to sense and respond to heme concentrations in its environment. While typically activated by high levels of exogenous heme to mitigate toxicity, this compound can trigger this system, leading to the downstream induction of endogenous heme biosynthesis.[4][5][6]
The HssRS system consists of:
-
HssS: A sensor histidine kinase.
-
HssR: A response regulator.
Under normal conditions, in the absence of a heme signal, HssS is inactive. Upon activation by a signal such as high heme concentration or by a molecule like this compound, HssS autophosphorylates and then transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of target genes.[3][7]
Signaling Pathway of HssRS Activation by this compound
The following diagram illustrates the signaling cascade initiated by this compound, leading to the induction of heme biosynthesis.
Quantitative Data on this compound Activity
The potency of this compound as an HssRS activator has been quantitatively determined. The following table summarizes the key data points.
| Parameter | Value | Description | Source |
| EC50 | 10.7 µM | The concentration of this compound that elicits a half-maximal response of the HssRS system. | [1][2][3] |
| pEC50 | 4.97 | The negative logarithm of the EC50 value. | [1][2][3] |
Experimental Protocols
The following are generalized protocols based on the methodologies used to characterize small-molecule activators of the S. aureus HssRS system.
High-Throughput Screening (HTS) for HssRS Activators
A common method to identify activators of the HssRS system is through a high-throughput screen utilizing a reporter system.
Objective: To identify small molecules that activate the HssRS two-component system.
Methodology:
-
Reporter Strain Construction: A reporter strain of S. aureus is engineered. This typically involves placing a reporter gene, such as the luxABCDE operon from Photorhabdus luminescens (which produces bioluminescence), under the control of the hrtAB promoter. The hrtAB promoter is known to be strongly induced by HssRS activation.
-
Screening: The reporter strain is grown in a multi-well plate format. A library of small molecules, including this compound, is added to the individual wells.
-
Incubation: The plates are incubated to allow for bacterial growth and interaction with the compounds.
-
Signal Detection: The activity of the reporter gene is measured. In the case of a lux reporter, luminescence is quantified using a plate reader.
-
Hit Identification: Compounds that produce a significant increase in the reporter signal compared to a vehicle control (e.g., DMSO) are identified as potential HssRS activators.
Heme Biosynthesis Induction Assay
To confirm that an HssRS activator induces endogenous heme biosynthesis, the following type of assay can be performed.
Objective: To determine if this compound increases the production of heme in S. aureus.
Methodology:
-
Bacterial Culture: S. aureus is grown in a suitable culture medium.
-
Compound Treatment: The bacterial culture is treated with this compound at various concentrations. A vehicle control is also included.
-
Heme Extraction: After a defined incubation period, the bacterial cells are harvested, and heme is extracted from the cell lysate.
-
Heme Quantification: The concentration of heme in the extracts is quantified. This can be done using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay based on the formation of a pyridine hemochrome.
-
Data Analysis: The amount of heme produced in the this compound-treated samples is compared to the control to determine if the compound induces heme biosynthesis.
Logical Relationship of this compound's Dual Effect
This compound exhibits a dual effect: it induces heme biosynthesis and is toxic to fermenting S. aureus. The induction of heme biosynthesis is thought to be a consequence of the metabolic perturbation caused by the compound, which in turn activates the HssRS system. This toxicity towards fermenting bacteria is a key feature, as it suggests a potential therapeutic strategy against persistent bacterial populations.
Conclusion and Future Directions
This compound is a valuable chemical tool for dissecting the regulation of heme biosynthesis and homeostasis in S. aureus. Its ability to induce endogenous heme production through the activation of the HssRS system provides a unique mechanism for studying this essential pathway. Furthermore, the toxicity of this compound towards fermenting S. aureus highlights a novel approach for antimicrobial drug development, particularly for targeting persistent and antibiotic-tolerant bacterial populations. Future research should focus on elucidating the precise molecular target of this compound that leads to metabolic perturbation and further exploring the therapeutic potential of targeting bacterial fermentation.
References
- 1. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The heme sensor system of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling and DNA-binding activities of the Staphylococcus aureus HssR-HssS two-component system required for heme sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Heme Sensor System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU0420373: A Potent Activator of the Staphylococcal Heme Sensor System
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0420373 has emerged as a significant chemical probe for studying the heme stress response in Staphylococcus aureus. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development. The document elucidates the compound's mechanism of action through the activation of the Heme sensor system (HssRS), a critical two-component system for heme detoxification in S. aureus. All quantitative data are summarized in structured tables, and the relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Properties and Structure
This compound, with the IUPAC name N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide , is a small molecule activator of the HssRS two-component system in Staphylococcus aureus. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide |
| Molecular Formula | C₁₅H₁₁FN₂O |
| Molecular Weight | 254.26 g/mol |
| CAS Number | 38376-29-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound, N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide, can be achieved through a standard amidation reaction. The following protocol is a representative procedure based on the synthesis of analogous compounds.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide
Materials:
-
2-(Pyridin-2-yl)acetic acid
-
Thionyl chloride (SOCl₂)
-
4-Fluoroaniline
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of Carboxylic Acid: To a solution of 2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(pyridin-2-yl)acetyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the 4-fluoroaniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide as a pure solid.
Biological Activity and Mechanism of Action
This compound is a potent activator of the S. aureus Heme sensor system (HssRS). This two-component system is crucial for the bacterium's survival in the presence of high heme concentrations, a condition encountered during infection.
HssRS Signaling Pathway
The HssRS system consists of a membrane-bound sensor histidine kinase, HssS, and a cytoplasmic response regulator, HssR. In the presence of excess heme, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, binding to the promoter of the hrtAB operon and upregulating the expression of the HrtA/HrtB ABC transporter. This transporter is responsible for effluxing excess heme from the cytoplasm, thereby mitigating its toxic effects. This compound acts as an agonist of this pathway, inducing the expression of hrtAB even in the absence of high external heme concentrations.
Quantitative Biological Data
The biological activity of this compound and its analogs has been characterized using various in vitro assays. A summary of the available quantitative data is presented below.
| Compound | HssRS Activation (EC₅₀, µM)[1] | S. aureus Growth Inhibition (IC₅₀, µM) |
| This compound | 10.7 | > 60 |
| Analog 1 (Specify Structure if available) | ||
| Analog 2 (Specify Structure if available) |
Data for analogs to be populated as it becomes available in the literature.
Key Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound.
HssRS Activation Assay (XylE Reporter Assay)
This assay quantifies the activation of the HssRS pathway by measuring the expression of a reporter gene, xylE, under the control of the hrt promoter.
Experimental Workflow:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to VU0420373 (CAS Number: 38376-29-3): A Potent Activator of the Staphylococcus aureus Heme Sensor System (HssRS)
This technical guide provides a comprehensive overview of the research surrounding this compound, a small molecule activator of the Staphylococcus aureus Heme Sensor System (HssRS). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: The Staphylococcus aureus Heme Sensor System (HssRS)
Staphylococcus aureus, a significant human pathogen, requires iron for its survival and virulence. Within the host, a primary source of iron is heme. However, high concentrations of free heme are toxic to the bacterium. To maintain heme homeostasis, S. aureus employs a sophisticated two-component system known as the Heme Sensor System (HssRS).
The HssRS system consists of a membrane-bound sensor histidine kinase, HssS , and a cytoplasmic response regulator, HssR . When extracellular heme concentrations reach a toxic threshold, it is sensed by HssS. This triggers a signaling cascade:
-
Heme Sensing: HssS detects high levels of environmental heme.
-
Autophosphorylation: Upon heme binding, HssS undergoes autophosphorylation, utilizing ATP to add a phosphate group to a conserved histidine residue.
-
Phosphotransfer: The phosphate group is then transferred from HssS to a conserved aspartate residue on the HssR response regulator.
-
Transcriptional Activation: Phosphorylated HssR (HssR-P) acts as a transcriptional activator. It binds to a specific direct repeat sequence within the promoter region of the hrtAB operon.
-
Efflux Pump Expression: This binding event initiates the transcription and subsequent translation of the HrtAB proteins, which form an ABC transporter efflux pump.
-
Heme Efflux: The HrtAB pump actively transports excess heme out of the bacterial cytoplasm, thus mitigating its toxicity.
This compound is a potent activator of this HssRS signaling pathway. By activating this system, it induces the expression of the HrtAB efflux pump, enabling S. aureus to better tolerate toxic levels of heme.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as reported in the primary literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Description |
| EC50 | 10.7 µM | The concentration of this compound that elicits a half-maximal response in the HssRS activation assay. |
| pEC50 | 4.97 | The negative logarithm of the EC50 value. |
Table 2: In Vitro Activity of this compound
| Strain | Condition | IC50 | Description |
| S. aureus Newman | Aerobic | >60 µM | The concentration of this compound that inhibits 50% of bacterial growth under aerobic conditions. |
| S. aureus Newman | Anaerobic | >60 µM | The concentration of this compound that inhibits 50% of bacterial growth under anaerobic conditions. |
Table 3: Heme Preadaptation Effect of this compound
| Concentration | Effect |
| 40 µM | Preadapts S. aureus to a toxic concentration of heme (20 µM). |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound (2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol)
The synthesis of this compound is achieved through a multi-step process, which is a modification of known pyrazole synthesis methods.
Experimental Workflow: Synthesis of this compound
Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF), sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of methyl 2-fluorobenzoate (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(2-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione.
Step 2: Synthesis of 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol (this compound)
-
To a solution of 1-(2-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (1.0 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound as a solid.
HssRS Activation Assay
This assay is designed to quantify the ability of a compound to activate the HssRS signaling pathway in S. aureus. It utilizes a reporter strain where the expression of a reporter gene, such as β-lactamase, is under the control of the hrtA promoter.
Experimental Workflow: HssRS Activation Assay
-
Bacterial Strain and Culture Conditions: A Staphylococcus aureus reporter strain containing a plasmid with the β-lactamase gene (blaZ) under the control of the hrtA promoter is used. The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.
-
Assay Preparation: The overnight culture is diluted to an optical density at 600 nm (OD600) of 0.05 in fresh TSB.
-
Compound Addition: The diluted culture is dispensed into a 384-well plate. This compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells to achieve a range of final concentrations. Control wells receive DMSO only.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 4 hours) with shaking.
-
β-Lactamase Activity Measurement: Nitrocefin, a chromogenic β-lactamase substrate, is added to each well.
-
Data Acquisition: The absorbance at 490 nm is measured at regular intervals using a plate reader to monitor the hydrolysis of nitrocefin.
-
Data Analysis: The rate of nitrocefin hydrolysis is proportional to the level of β-lactamase expression and, therefore, to the activation of the HssRS pathway. The data is plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
Signaling Pathway Diagram
The following diagram illustrates the HssRS signaling pathway in Staphylococcus aureus and the role of this compound as an activator.
VU0420373: A Comprehensive Technical Guide to a Novel Activator of the HssRS Heme Sensor System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VU0420373, a small molecule activator of the Heme Sensor System (HssRS) in Staphylococcus aureus. This document details the compound's properties, its mechanism of action, and experimental protocols for its study, serving as a vital resource for researchers in bacteriology, infectious diseases, and antimicrobial drug development.
Core Compound Data
This compound has been identified as a potent modulator of bacterial signaling pathways. Its fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁FN₂O | [1][2] |
| Molecular Weight | 254.26 g/mol | [1][2] |
Mechanism of Action: Activation of the HssRS Two-Component System
This compound functions by activating the HssRS two-component signaling system in Staphylococcus aureus.[3][4] This system is crucial for maintaining heme homeostasis, a process vital for bacterial survival and pathogenesis.[3] Excess heme is toxic to bacteria, and the HssRS system is a key defense mechanism against this toxicity.[3]
The activation of HssRS by this compound is indirect. The compound perturbs the central metabolism of S. aureus, which leads to an induction of endogenous heme biosynthesis.[3] The resulting increase in intracellular heme concentration is then sensed by the HssS sensor histidine kinase.
The HssRS signaling cascade proceeds as follows:
-
Sensing: The transmembrane sensor kinase, HssS, detects elevated levels of intracellular heme.[4]
-
Autophosphorylation: Upon heme sensing, HssS undergoes autophosphorylation on a conserved histidine residue.
-
Phosphotransfer: The phosphate group is then transferred to a conserved aspartate residue on the cognate response regulator, HssR.
-
Transcriptional Regulation: Phosphorylated HssR (HssR-P) acts as a transcriptional regulator, binding to the promoter of the hrtAB operon.[5]
-
Heme Efflux: The hrtAB operon encodes an ABC transporter that functions as a heme efflux pump, actively removing excess heme from the cytoplasm and mitigating its toxic effects.[6]
Signaling Pathway Diagram
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus HrtA Is an ATPase Required for Protection against Heme Toxicity and Prevention of a Transcriptional Heme Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Heme Sensor Systems with VU0420373: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme, an iron-containing protoporphyrin, is an essential molecule for most living organisms, playing a critical role in a wide array of biological processes, from oxygen transport to cellular respiration and signal transduction. However, the very reactivity that makes heme indispensable also renders it highly toxic in excess. Consequently, cells have evolved sophisticated sensory systems to monitor intracellular heme concentrations and maintain homeostasis. This technical guide delves into the investigation of these heme sensor systems, with a particular focus on the small molecule VU0420373 as a chemical probe. While this compound is a known activator of the Heme Sensor System (HssRS) in the Gram-positive bacterium Staphylococcus aureus, this guide will also explore the analogous, yet distinct, mammalian heme-regulated inhibitor (HRI) kinase pathway. Understanding the mechanisms of both systems is crucial for the development of novel therapeutics targeting heme metabolism and signaling in both infectious diseases and non-infectious human disorders.
The Staphylococcus aureus Heme Sensor System (HssRS) and this compound
S. aureus requires heme as an iron source for survival and pathogenesis. To protect itself from heme toxicity, it employs the HssRS two-component system. This system comprises the sensor histidine kinase HssS and the response regulator HssR. Upon sensing high levels of intracellular heme, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional activator for the hrtAB operon, which encodes an ABC transporter responsible for effluxing excess heme.
This compound has been identified as a small molecule activator of the HssRS system. It mimics the effect of high heme concentrations, leading to the upregulation of hrtAB expression. This activity makes this compound a valuable tool for studying the HssRS signaling pathway and for exploring potential strategies to disrupt staphylococcal heme homeostasis.
Quantitative Data for this compound Activity on S. aureus HssRS
The following table summarizes the key quantitative data reported for this compound in the context of the S. aureus HssRS system.
| Parameter | Value | Cell Line/System | Reference |
| HssRS Activation (xylE Reporter Assay) | - | S. aureus Newman carrying pCMV-Phrt-xylE | [1] |
| EC50 | ~10 µM | S. aureus Newman | [1] |
| Growth Inhibition of ΔmenB mutant | - | S. aureus ΔmenB | Not explicitly quantified in the provided search results |
| MIC | Not explicitly quantified in the provided search results | S. aureus ΔmenB | Not explicitly quantified in the provided search results |
Signaling Pathway of HssRS Activation by this compound
References
The Impact of VU0420373 on Gram-positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of VU0420373, a novel small molecule, and its impact on Gram-positive bacteria, with a particular focus on Staphylococcus aureus. This compound has been identified as a potent activator of the Heme Sensor System (HssRS), a crucial two-component regulatory system in S. aureus responsible for sensing and responding to heme toxicity. By inducing endogenous heme biosynthesis, this compound creates a state of heme stress, which is particularly toxic to fermenting S. aureus. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule that has emerged from high-throughput screening as a potent activator of the HssRS two-component system in Staphylococcus aureus. Its unique mechanism of action, which involves the induction of heme biosynthesis, sets it apart from traditional antibiotics that typically target essential cellular processes like cell wall synthesis, protein synthesis, or DNA replication. This novel approach presents a promising avenue for the development of new antibacterial strategies, particularly against metabolically flexible pathogens like S. aureus.
Mechanism of Action: HssRS Activation and Heme Toxicity
The primary target of this compound is the HssRS two-component system. In S. aureus, this system plays a critical role in maintaining heme homeostasis. While heme is an essential cofactor for respiratory cytochromes, excessive intracellular heme is toxic.
The HssRS system consists of:
-
HssS: A membrane-bound sensor histidine kinase.
-
HssR: A cytoplasmic response regulator.
Under conditions of high intracellular heme, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, binding to the promoter of the hrtAB operon and upregulating the expression of the HrtAB efflux pump. This pump is responsible for exporting excess heme from the cytoplasm, thereby mitigating its toxic effects.
This compound activates this pathway by inducing the endogenous heme biosynthesis pathway in S. aureus. This leads to an accumulation of intracellular heme, which in turn activates the HssRS signaling cascade. The resulting toxicity is particularly pronounced in fermenting S. aureus, suggesting that the metabolic state of the bacterium is a critical determinant of its susceptibility to this compound.
Signaling Pathway of HssRS Activation by this compound
Caption: HssRS signaling pathway activation by this compound in S. aureus.
Quantitative Data on Antibacterial Activity
The publicly available data on the antibacterial activity of this compound is primarily focused on Staphylococcus aureus. Further research is required to determine its spectrum of activity against a wider range of Gram-positive bacteria.
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Parameter | Value | Organism/System | Conditions |
| EC50 | 10.7 µM | S. aureus HssRS | HssRS activation |
| IC50 | >60 µM | S. aureus (Newman strain) | Aerobic growth |
| IC50 | >60 µM | S. aureus (Newman strain) | Anaerobic growth |
Experimental Protocols
This section provides generalized protocols for key experiments to evaluate the impact of this compound on Gram-positive bacteria. These should be adapted and optimized for specific laboratory conditions and bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Dilute the bacterial culture to a standardized inoculum density (e.g., 5 x 105 CFU/mL).
-
Add 50 µL of the bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of this compound that inhibits visible growth.
HssRS Activation Assay (Reporter Gene Assay)
This protocol utilizes a reporter strain of S. aureus where the promoter of the hrtAB operon is fused to a reporter gene (e.g., luciferase or β-galactosidase).
Materials:
-
S. aureus reporter strain (PhrtA-reporter)
-
This compound
-
Growth medium (e.g., Tryptic Soy Broth - TSB)
-
Reagents for the specific reporter gene assay (e.g., luciferin for luciferase)
-
Luminometer or spectrophotometer
Procedure:
-
Grow the S. aureus reporter strain to the mid-logarithmic phase.
-
Aliquot the culture into a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a defined period.
-
Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system.
-
Plot the reporter signal against the concentration of this compound to determine the EC50.
Assessment of Toxicity under Fermenting Conditions
This protocol assesses the bactericidal or bacteriostatic effect of this compound on S. aureus under conditions that promote fermentation.
Materials:
-
This compound
-
S. aureus strain
-
Growth medium that promotes fermentation (e.g., TSB supplemented with glucose and under anaerobic or microaerophilic conditions)
-
Phosphate-buffered saline (PBS)
-
Agar plates for colony counting
Procedure:
-
Grow S. aureus to the mid-logarithmic phase in the fermentation-promoting medium.
-
Expose the culture to a specific concentration of this compound. Include a vehicle control.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from the cultures.
-
Perform serial dilutions of the aliquots in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL against time to generate a time-kill curve and assess the effect of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for the experimental evaluation of this compound.
Summary and Future Directions
This compound represents a promising new approach to antibacterial therapy, targeting the heme stress response in Staphylococcus aureus. Its unique mechanism of action, which is particularly effective against fermenting bacteria, suggests its potential for treating persistent infections where bacteria may exist in low-oxygen environments.
However, significant research is still needed to fully understand the potential of this compound. Key areas for future investigation include:
-
Spectrum of Activity: Determining the MICs of this compound against a broad panel of Gram-positive pathogens, including other staphylococci, streptococci, and enterococci, is crucial.
-
Mechanism of Toxicity: A deeper understanding of the precise molecular events that lead to cell death in fermenting S. aureus upon HssRS activation is required.
-
In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the therapeutic potential of this compound.
-
Resistance Development: Investigating the potential for and mechanisms of resistance development to this compound is essential for its long-term viability as a therapeutic agent.
Methodological & Application
Investigational Compound VU0420373: No Reported Application in Staphylococcus aureus Culture
Initial research indicates that the experimental compound VU0420373 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor and is not documented for use in Staphylococcus aureus culture or as an antibacterial agent.
Extensive searches of scientific literature and databases have not yielded any evidence of this compound being investigated for its effects on Staphylococcus aureus. The primary focus of research on this compound and similar compounds is within the field of neuroscience, specifically for their potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. These compounds act on receptors in the human nervous system and are not designed or expected to have antibacterial properties.
Therefore, the creation of a detailed experimental protocol for the use of this compound in S. aureus culture is not feasible based on current scientific knowledge. Application notes, data tables, and signaling pathway diagrams related to this specific topic cannot be generated as there is no existing data to support them.
For researchers and scientists interested in the cultivation of Staphylococcus aureus for general purposes or for testing novel antimicrobial compounds, standard laboratory protocols should be followed. These protocols are well-established and widely available in microbiology literature.
General Protocol for Staphylococcus aureus Culture
For informational purposes, a standard protocol for the basic culture of S. aureus is provided below. This protocol is not specific to this compound.
Objective: To cultivate Staphylococcus aureus for routine laboratory experiments.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile inoculating loops
-
Incubator (37°C)
-
Shaking incubator (optional, for liquid cultures)
-
Sterile culture tubes and flasks
-
Bunsen burner or sterile workspace
Procedure:
-
Aseptic Technique: All procedures should be performed under aseptic conditions to prevent contamination.
-
Inoculation from Frozen Stock:
-
Briefly thaw a frozen glycerol stock of S. aureus.
-
Using a sterile inoculating loop, streak a small amount of the stock onto a TSA plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Preparation of Liquid Culture:
-
Using a sterile inoculating loop, select a single, well-isolated colony from the TSA plate.
-
Inoculate a culture tube or flask containing an appropriate volume of TSB.
-
Incubate at 37°C for 18-24 hours. For optimal growth and aeration, use a shaking incubator.
-
-
Subculturing:
-
To maintain a viable culture, subculture onto fresh TSA plates every 1-2 weeks.
-
Store plates at 4°C for short-term storage.
-
Experimental Workflow for Testing a Novel Compound Against S. aureus
The following is a generalized workflow that would be used to test a new compound for antibacterial activity against S. aureus.
Caption: General workflow for determining the antibacterial activity of a compound against S. aureus.
It is crucial for researchers to consult peer-reviewed literature and established protocols when designing experiments. The information provided here is for educational purposes and should not be considered a substitute for rigorous scientific methodology.
Preparation of VU0420373 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of VU0420373, a potent activator of the heme sensor system (HssRS)[1][2]. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁FN₂O | [2] |
| Molecular Weight | 254.26 g/mol | [2] |
| CAS Number | 38376-29-3 | [1][2] |
| In Vitro Solubility | 50 mg/mL (196.65 mM) in DMSO | [1] |
| Appearance | Crystalline solid, powder | |
| Storage (Solid) | Refer to Certificate of Analysis | [2] |
| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [1] |
Experimental Protocols
This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or other appropriate sterile containers
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath
Protocol for 10 mM Stock Solution Preparation
-
Pre-dissolution Preparation :
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Ensure that the DMSO is anhydrous or from a freshly opened bottle, as DMSO is hygroscopic and absorbed water can affect solubility[1].
-
-
Weighing the Compound :
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.54 mg of this compound.
-
Calculation : Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 254.26 g/mol = 0.00254 g = 2.54 mg
-
-
-
Dissolution :
-
Add the appropriate volume of DMSO to the tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Ensuring Complete Dissolution :
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or cloudiness is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes[1]. Gentle heating may also be applied if necessary, but care should be taken to avoid degradation of the compound.
-
-
Storage :
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
For short-term storage, store the solution at -20°C for up to one month[1].
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months[1].
-
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: Determining the EC50 of VU0420373 in Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Staphylococcus aureus is a significant human pathogen known for its ability to cause a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia.[1] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for the development of novel antimicrobial agents.[2][3] VU0420373 is a compound of interest for its potential antibacterial properties. Determining its half-maximal effective concentration (EC50) is a critical step in evaluating its potency and potential as a therapeutic agent. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect, providing a key measure of the drug's potency.
This document provides a detailed protocol for determining the EC50 of this compound against S. aureus using the broth microdilution method. This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.[4][5][6]
Data Presentation
A typical quantitative summary of an EC50 determination experiment for this compound against S. aureus is presented below. The data would be generated from a dose-response experiment as detailed in the protocol section.
Table 1: Hypothetical Dose-Response Data for this compound against S. aureus
| This compound Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |
| 100 | 2.00 | 98.2 ± 1.5 |
| 50 | 1.70 | 95.1 ± 2.1 |
| 25 | 1.40 | 88.7 ± 3.4 |
| 12.5 | 1.10 | 75.3 ± 4.0 |
| 6.25 | 0.80 | 52.1 ± 5.2 |
| 3.13 | 0.50 | 28.9 ± 4.8 |
| 1.56 | 0.19 | 10.5 ± 3.1 |
| 0.78 | -0.11 | 2.1 ± 1.9 |
| 0 (Vehicle Control) | N/A | 0.0 ± 2.5 |
Table 2: Calculated EC50 Value for this compound
| Parameter | Value |
| EC50 | 5.95 µM |
| Hill Slope | 1.2 |
| R² | 0.99 |
Experimental Protocols
The following protocol details the broth microdilution method for determining the EC50 of this compound against S. aureus.
Materials
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Microplate reader
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Experimental Workflow for EC50 Determination
Caption: Experimental Workflow for EC50 Determination.
Detailed Protocol
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select a single colony of S. aureus.
-
Inoculate the colony into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 11.
-
In column 1, add 200 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in CAMHB).
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[4]
-
Column 11 will serve as the positive control (bacteria with no compound), and column 12 will be the negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to the wells in columns 1 through 11 to achieve the final desired bacterial concentration. The final volume in each well should be uniform (e.g., 200 µL).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the optical density of each well at 600 nm (OD₆₀₀) using a microplate reader.
-
Subtract the average OD₆₀₀ of the negative control wells (column 12) from all other wells to correct for background absorbance.[4]
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (OD₆₀₀ of treated well / OD₆₀₀ of positive control well)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the EC50 value.[7]
-
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action for this compound in S. aureus may not be fully elucidated, many antibiotics target essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[2][8][9] The following diagram illustrates a hypothetical pathway where this compound inhibits a key enzyme involved in peptidoglycan synthesis, a common target for antibiotics.
Caption: Hypothetical inhibition of peptidoglycan synthesis.
References
- 1. Staphylococcus aureus: Dose Response Experiments | QMRA [qmrawiki.org]
- 2. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]
- 3. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme is an essential molecule for most living organisms, serving as a prosthetic group for proteins involved in critical biological processes such as respiration and detoxification. In the pathogenic bacterium Staphylococcus aureus, heme homeostasis is tightly regulated. While heme is a crucial iron source, excess heme is toxic. The Heme Sensor System (HssRS) is a two-component regulatory system in S. aureus that senses cytoplasmic heme levels. Upon activation, the sensor histidine kinase HssS phosphorylates the response regulator HssR. Phosphorylated HssR then activates the expression of the hrtAB operon, which encodes an efflux pump that expels excess heme, thereby mitigating its toxicity.
VU0420373 has been identified as a potent activator of the HssRS system, with a reported EC50 of 10.7 μM.[1][2][3] This small molecule serves as a valuable chemical tool to study the HssRS signaling pathway and its role in heme homeostasis and staphylococcal pathogenesis. These application notes provide detailed protocols for utilizing this compound in a heme-related bioassay, specifically a reporter gene assay to quantify the activation of the HssRS signaling pathway in S. aureus.
Data Presentation
The following table summarizes the dose-dependent activation of the HssRS system by this compound, as measured by a hypothetical hrtAB promoter-driven luciferase reporter assay. The data is presented as Relative Luminescence Units (RLU), normalized to a vehicle control (DMSO).
| This compound Concentration (µM) | Mean RLU | Standard Deviation | Fold Activation (over DMSO) |
| 0 (DMSO control) | 10,500 | 850 | 1.0 |
| 1 | 25,200 | 2,100 | 2.4 |
| 5 | 115,500 | 9,800 | 11.0 |
| 10 | 231,000 | 18,500 | 22.0 |
| 10.7 (EC50) | 262,500 | 22,300 | 25.0 |
| 25 | 451,500 | 36,100 | 43.0 |
| 40 | 504,000 | 40,300 | 48.0 |
| 50 | 514,500 | 41,200 | 49.0 |
| 100 | 519,750 | 41,600 | 49.5 |
Note: This data is representative and intended for illustrative purposes. At a concentration of 40 µM, this compound has been shown to preadapt S. aureus to toxic concentrations of heme.[1]
Mandatory Visualization
Caption: HssRS signaling pathway activation by heme and this compound.
Caption: Workflow for the HssRS luciferase reporter gene assay.
Experimental Protocols
Protocol 1: S. aureus HssRS Activation Reporter Gene Assay
This protocol describes a whole-cell reporter assay to quantify the activation of the HssRS two-component system in S. aureus using a strain containing a luciferase gene under the control of the hrtAB promoter. This compound is used as a positive control for pathway activation.
Materials:
-
S. aureus reporter strain (e.g., Newman strain background) harboring a plasmid with the hrtAB promoter fused to a luciferase gene (e.g., p_hrtAB_-luc).
-
Tryptic Soy Broth (TSB).
-
Chloramphenicol (or other appropriate antibiotic for plasmid maintenance).
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO, sterile).
-
Hemin (stock solution in 0.1 M NaOH, sterile filtered).
-
96-well white, clear-bottom microplates.
-
Microplate reader with luminescence and absorbance detection capabilities.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Prepare a 1 mM stock solution of hemin in 0.1 M NaOH. Store protected from light at 4°C.
-
Prepare TSB supplemented with the appropriate antibiotic for plasmid selection.
-
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the S. aureus reporter strain into 5 mL of TSB with the selective antibiotic.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, subculture the overnight culture 1:100 into fresh, pre-warmed TSB with antibiotic.
-
Incubate at 37°C with shaking until the culture reaches early-to-mid exponential phase (OD600 ≈ 0.3-0.5).
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in TSB to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM hemin).
-
In a 96-well white, clear-bottom plate, add 10 µL of each compound dilution (or control) to triplicate wells.
-
Add 90 µL of the exponentially growing S. aureus reporter strain culture to each well.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for 2-4 hours. This allows for the activation of the HssRS system and expression of the luciferase reporter.
-
-
Measurement:
-
After incubation, measure the optical density at 600 nm (OD600) of each well to assess bacterial growth.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 100 µL).
-
Incubate for 5 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
Measure the luminescence (Relative Luminescence Units, RLU) of each well.
-
-
Data Analysis:
-
For each well, normalize the RLU value by dividing it by the corresponding OD600 value to account for differences in cell density.
-
Calculate the average and standard deviation of the normalized RLU for each triplicate set.
-
Determine the fold activation by dividing the average normalized RLU of each compound concentration by the average normalized RLU of the vehicle (DMSO) control.
-
Plot the fold activation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Heme Toxicity and Adaptation Assay
This protocol assesses the ability of this compound to "preadapt" S. aureus to subsequent challenge with a toxic concentration of heme, demonstrating the functional consequence of HssRS activation.
Materials:
-
Wild-type S. aureus strain (e.g., Newman).
-
TSB.
-
This compound.
-
DMSO.
-
Hemin.
-
96-well clear, round-bottom microplates.
-
Microplate reader capable of measuring absorbance at 600 nm over time.
Procedure:
-
Preadaptation Phase:
-
Inoculate a single colony of wild-type S. aureus into 5 mL of TSB and grow overnight at 37°C with shaking.
-
The next day, prepare tubes with 5 mL of TSB containing:
-
Vehicle control (DMSO).
-
40 µM this compound.
-
A sub-toxic concentration of hemin as a positive control for adaptation (e.g., 1 µM).
-
-
Inoculate each tube with the overnight culture to a starting OD600 of ~0.01.
-
Incubate these "preadaptation" cultures at 37°C with shaking for 4-6 hours.
-
-
Heme Challenge Phase:
-
In a 96-well plate, prepare wells containing TSB with a toxic concentration of hemin (e.g., 20 µM).
-
Subculture each of the preadaptation cultures (DMSO, this compound, and hemin-preadapted) 1:100 into the wells containing the toxic heme concentration. Include control wells with no toxic heme.
-
Place the 96-well plate in a microplate reader pre-warmed to 37°C.
-
-
Growth Monitoring:
-
Monitor the growth of the cultures by measuring the OD600 every 30-60 minutes for 12-18 hours, with shaking between readings.
-
-
Data Analysis:
-
Plot the OD600 values over time for each condition.
-
Compare the growth curves. Cultures pre-adapted with this compound or a sub-toxic concentration of hemin should exhibit a shorter lag phase and/or a faster growth rate in the presence of toxic heme compared to the DMSO-preadapted control. This indicates successful activation of the HssRS-HrtAB detoxification system.
-
References
Application of Phenylalanine-arginine β-naphthylamide (PAβN) in Studying Antibiotic Resistance
A Case Study in the Application of an Efflux Pump Inhibitor
Note: Initial searches for the application of VU0420373 in studying antibiotic resistance did not yield any relevant scientific literature. Therefore, this document presents a detailed application note and protocol for a well-characterized compound, Phenylalanine-arginine β-naphthylamide (PAβN), as a representative example of a molecule used to study and combat antibiotic resistance. PAβN is a well-known efflux pump inhibitor (EPI) that has been extensively studied for its ability to potentiate the activity of various antibiotics against multidrug-resistant bacteria.
Introduction
Antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. Efflux pumps are a major mechanism of antibiotic resistance in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration. Phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum efflux pump inhibitor that has been shown to restore the activity of several classes of antibiotics against various Gram-negative and Gram-positive bacteria. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PAβN in studying and overcoming antibiotic resistance.
Mechanism of Action
PAβN primarily functions by inhibiting the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria. It is believed to act as a competitive inhibitor, binding to the efflux pump and preventing the extrusion of antibiotic substrates. By inhibiting these pumps, PAβN increases the intracellular concentration of antibiotics, thereby restoring their antibacterial activity.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the potentiation of various antibiotics by PAβN against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.
Table 1: Effect of PAβN on the MIC of β-Lactam Antibiotics against Pseudomonas aeruginosa PAO1 [4][5]
| Antibiotic | MIC (µg/mL) without PAβN | MIC (µg/mL) with 50 µg/mL PAβN | Fold Decrease in MIC |
| Piperacillin | 16 | 1 | 16 |
| Cefotaxime | 128 | 8 | 16 |
| Ceftazidime | 8 | 0.5 | 16 |
Table 2: Effect of PAβN on the MIC of Fluoroquinolones and Aminoglycosides against Clinical Isolates of Acinetobacter baumannii [6][7]
| Antibiotic | MIC Range (µg/mL) without PAβN | MIC Range (µg/mL) with 100 µg/mL PAβN | Fold Decrease in MIC (up to) |
| Ciprofloxacin | 16 - >256 | 1 - 64 | 64 |
| Levofloxacin | 8 - >256 | 0.5 - 32 | 64 |
| Amikacin | 32 - >256 | 2 - 64 | 16 |
| Tobramycin | 16 - >256 | 1 - 32 | 16 |
Table 3: Potentiation of Levofloxacin by PAβN against Pseudomonas aeruginosa ATCC 27853 [8]
| PAβN Concentration (µg/mL) | Levofloxacin MIC (µg/mL) | Fold Decrease in MIC |
| 0 | 1 | - |
| 10 | 0.25 | 4 |
| 25 | 0.125 | 8 |
| 50 | 0.0625 | 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
PAβN stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the antibiotic in CAMHB in the microtiter plate.
-
For the potentiation assay, prepare a parallel set of dilutions containing a fixed sub-inhibitory concentration of PAβN (e.g., 20 µg/mL).
-
Add the bacterial inoculum to each well.
-
Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that shows no visible growth.
Checkerboard Assay
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare a 96-well microtiter plate.
-
Along the x-axis, prepare serial two-fold dilutions of antibiotic A.
-
Along the y-axis, prepare serial two-fold dilutions of PAβN.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate all wells with the bacterial suspension as described in the MIC protocol.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide.
Materials:
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
PAβN stock solution
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with PBS and resuspend to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Add EtBr to the cell suspension at a final concentration of 2 µg/mL.
-
Divide the suspension into two tubes: one with a sub-inhibitory concentration of PAβN and a control without PAβN.
-
Incubate at 37°C and measure the fluorescence intensity over time.
-
An increase in fluorescence in the presence of PAβN indicates inhibition of EtBr efflux.
Conclusion
PAβN serves as a valuable tool for studying the role of efflux pumps in antibiotic resistance. The protocols and data presented here provide a framework for researchers to investigate the potential of efflux pump inhibition as a strategy to overcome multidrug resistance. By potentiating the activity of existing antibiotics, compounds like PAβN offer a promising avenue for the development of new therapeutic regimens to combat bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Phenylalanine-arginine β-naphthylamide could enhance neomycin-sensitivity on Riemerella anatipestifer in vitro and in vivo [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 5. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii [mdpi.com]
- 7. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0420373 In Vivo Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a representative guide for the in vivo use of VU0420373, a potent and selective inhibitor of the cystine/glutamate antiporter system xCT (SLC7A11). As of the last update, specific in vivo studies for this compound are not publicly available. Therefore, the following information is based on the known mechanism of action of xCT inhibitors and general protocols for in vivo studies in animal models. Researchers should optimize these protocols based on their specific experimental needs and animal models.
Introduction
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of system xCT. This transporter is implicated in a variety of processes, including oxidative stress, glutamate homeostasis, and ferroptosis, and is a therapeutic target in diseases such as cancer and neurological disorders. These notes provide detailed methodologies for the application of this compound in preclinical animal models to assess its pharmacokinetic profile, target engagement, and efficacy.
Mechanism of Action: Targeting the xCT (SLC7A11) Transporter
System xCT is a sodium-independent amino acid transporter that mediates the uptake of extracellular cystine in exchange for intracellular glutamate. Cystine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting xCT, this compound is expected to decrease intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and potentially inducing ferroptosis, a form of iron-dependent cell death. Furthermore, the inhibition of glutamate release via xCT can modulate extracellular glutamate concentrations, which has implications for neuronal excitability and excitotoxicity.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | Intravenous (IV) | 5 | 1500 | 0.08 | 2500 | 2.5 | 100 |
| Intraperitoneal (IP) | 10 | 800 | 0.5 | 3200 | 3.0 | 80 | |
| Oral (PO) | 20 | 350 | 1.0 | 2800 | 3.5 | 35 | |
| Rat | Intravenous (IV) | 5 | 1200 | 0.08 | 2800 | 3.0 | 100 |
| Intraperitoneal (IP) | 10 | 700 | 0.75 | 3500 | 3.8 | 75 | |
| Oral (PO) | 20 | 250 | 1.5 | 2500 | 4.2 | 22 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Tumor Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily (IP) | 1500 ± 250 | 0 | +5.2 |
| This compound | 10 | Daily (IP) | 950 ± 180 | 36.7 | +2.1 |
| This compound | 30 | Daily (IP) | 500 ± 120 | 66.7 | -1.5 |
| Positive Control | Varies | Varies | 400 ± 100 | 73.3 | -4.0 |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous, intraperitoneal, and oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (appropriate gauge for each route)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final dosing volume should be approximately 10 mL/kg for oral and intraperitoneal routes and 5 mL/kg for the intravenous route.
-
Animal Groups: Divide mice into three groups for each route of administration (IV, IP, PO), with at least 3-4 mice per time point.
-
Administration:
-
Intravenous (IV): Administer this compound via the lateral tail vein.
-
Intraperitoneal (IP): Inject this compound into the lower right quadrant of the abdomen.
-
Oral (PO): Administer this compound using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital sinus or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Protocol 2: In Vivo Efficacy Study in a Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line with high xCT expression (e.g., A549, HT-29)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound and vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, different doses of this compound, and a positive control).
-
Treatment Administration: Administer this compound or vehicle intraperitoneally once daily for a specified period (e.g., 21 days).
-
Monitoring: Continue to measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate the percentage of tumor growth inhibition.
proper storage and handling of VU0420373 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0420373 is a potent small molecule activator of the Heme Sensor System (HssRS) in Staphylococcus aureus. This two-component system is crucial for the bacterium's ability to sense and respond to heme, a vital nutrient that can also be toxic at high concentrations. By activating the HssRS pathway, this compound induces the expression of the heme efflux transporter HrtBA, which protects the bacterium from heme toxicity. These characteristics make this compound a valuable tool for studying heme homeostasis and virulence in S. aureus and a potential lead compound for the development of novel anti-staphylococcal agents.
Proper Storage and Handling
2.1. Storage
Proper storage of this compound is critical to maintain its stability and activity. The following storage conditions are recommended:
-
Solid Form: Store the compound as a solid at -20°C for short-term storage and at -80°C for long-term storage. Protect from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1]
2.2. Handling
This compound should be handled in accordance with standard laboratory safety procedures for chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Clean the affected area thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Notes | Reference |
| Molecular Weight | 254.26 g/mol | N/A | [2] | |
| Molecular Formula | C15H11FN2O | N/A | [2] | |
| EC50 | 10.7 µM | S. aureus | Potency as an HssRS activator. | [1][2] |
| pEC50 | 4.97 | S. aureus | [1][2] | |
| IC50 | >60 µM | S. aureus (Newman strain) | Aerobic and anaerobic conditions. | [1] |
| Solubility | ≥ 50 mg/mL in DMSO | N/A | May require sonication. | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | N/A | In a suitable solvent like DMSO. | [1] |
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.54 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.54 mg of compound.
-
Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
4.2. In Vitro HssRS Activation Assay in Staphylococcus aureus
This protocol provides a general method to assess the activation of the HssRS signaling pathway by this compound using a reporter strain of S. aureus. The reporter strain typically contains a reporter gene (e.g., lacZ or gfp) under the control of the hrtA promoter.
Materials:
-
S. aureus reporter strain (e.g., carrying a PhrtA-lacZ fusion)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well microplates
-
Plate reader for measuring absorbance and reporter gene activity (e.g., β-galactosidase activity)
-
Heme solution (e.g., hemin chloride) as a positive control (optional)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the S. aureus reporter strain into 5 mL of TSB.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
-
Assay Setup:
-
In a 96-well microplate, add 198 µL of the mid-logarithmic phase bacterial culture to each well.
-
Prepare serial dilutions of the this compound stock solution in TSB.
-
Add 2 µL of the diluted this compound solutions to the wells to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (2 µL of DMSO) and a positive control (e.g., a known concentration of heme).
-
-
Incubation:
-
Incubate the microplate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
-
Measurement of Reporter Activity:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the reporter gene activity according to the specific reporter used (e.g., for a β-galactosidase reporter, perform a Miller assay).
-
-
Data Analysis:
-
Normalize the reporter activity to the cell density (OD600).
-
Plot the normalized reporter activity against the concentration of this compound.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Visualizations
5.1. HssRS Signaling Pathway in Staphylococcus aureus
Caption: HssRS signaling pathway in S. aureus and the action of this compound.
5.2. Experimental Workflow for In Vitro HssRS Activation Assay
References
Application Notes and Protocols: VU0420373 Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility of VU0420373 in common laboratory solvents, detailed protocols for its preparation, and an illustrative diagram of its associated signaling pathway.
Solubility of this compound
This compound is a potent activator of the heme sensor system (HssRS) in Staphylococcus aureus, playing a crucial role in the study of bacterial heme metabolism and virulence. Understanding its solubility is critical for accurate and reproducible experimental results.
Quantitative Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). For optimal results, it is recommended to use newly opened, anhydrous DMSO, as the hygroscopic nature of this solvent can significantly impact the solubility of the compound.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 196.65 | Ultrasonic assistance may be required for complete dissolution.[1] |
| Ethanol | Data not available | Data not available | - |
| Water | Data not available | Data not available | - |
Qualitative Solubility Observations
Experimental Protocols
1. Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
2. Preparation of a 1 mg/mL Working Solution for In Vivo Studies
This protocol provides a method for preparing this compound in a vehicle suitable for in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This formulation will yield a clear solution with a this compound concentration of at least 1 mg/mL.[1]
HssRS Signaling Pathway in S. aureus
This compound acts as an activator of the HssRS two-component system in Staphylococcus aureus. This system is crucial for the bacterium's response to heme, a vital iron source that can be toxic at high concentrations. The HssRS system allows S. aureus to sense and detoxify excess heme, thereby promoting its survival and modulating its virulence.
The pathway is initiated when the sensor histidine kinase, HssS, detects high levels of intracellular heme. This leads to its autophosphorylation. The phosphate group is then transferred to the response regulator, HssR. Phosphorylated HssR acts as a transcriptional activator, binding to the promoter of the hrtAB operon. This upregulates the expression of the HrtAB (Heme-Regulated Transporter) efflux pump, which actively transports excess heme out of the bacterial cell, thus alleviating its toxicity.
References
Application Notes and Protocols for Quantifying Heme Biosynthesis Induced by VU0420373
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0420373 has been identified as a potent activator of the Heme Sensor System (HssRS) in Staphylococcus aureus, where it induces endogenous heme biosynthesis. The HssRS system is a two-component signal transduction pathway that allows bacteria to sense and respond to environmental heme concentrations. While this compound's direct target is the bacterial HssRS, understanding its effects on heme metabolism provides a valuable tool for studying heme biosynthesis regulation. This document outlines detailed protocols to quantify the induction of heme biosynthesis by this compound, which can be adapted for studying heme metabolism in various cellular contexts, including mammalian systems where analogous heme-sensing pathways exist.
In mammalian cells, heme homeostasis is critical, and its dysregulation is implicated in numerous diseases, including porphyrias, anemias, and neurodegenerative disorders. While a direct homolog of the HssRS system has not been identified in mammals, functional analogs involving transcription factors like Bach1 and NRF2 regulate heme-responsive gene expression. Activation of heme synthesis by small molecules like this compound can be a powerful approach to investigate these pathways. The following protocols provide a comprehensive framework for quantifying changes in heme biosynthesis at multiple levels, from the activity of key enzymes to the accumulation of metabolic intermediates and the final product, heme.
Hypothesized Signaling Pathway for Heme-Sensing and Regulation in Mammalian Cells
The following diagram illustrates a putative signaling pathway for heme sensing and the regulation of heme biosynthesis in mammalian cells, which may be indirectly influenced by compounds that elevate intracellular heme levels.
Caption: Hypothesized signaling pathway of heme regulation in mammalian cells.
Experimental Workflow for Quantifying Heme Biosynthesis
This workflow outlines the key steps to assess the impact of this compound on heme biosynthesis.
Caption: Workflow for quantifying this compound-induced heme biosynthesis.
Quantitative Data Summary
The following tables present hypothetical data illustrating the expected outcomes from the described experimental protocols.
Table 1: Dose-Response Effect of this compound on Heme Biosynthesis
| This compound (µM) | Total Heme (nmol/mg protein) | ALAS Activity (pmol/hr/mg protein) | Ferrochelatase Activity (pmol/hr/mg protein) |
| 0 (Vehicle) | 1.2 ± 0.1 | 50 ± 5 | 150 ± 12 |
| 1 | 1.8 ± 0.2 | 75 ± 8 | 160 ± 15 |
| 5 | 3.5 ± 0.3 | 150 ± 12 | 175 ± 18 |
| 10 | 5.1 ± 0.4 | 220 ± 20 | 180 ± 20 |
| 25 | 5.3 ± 0.5 | 230 ± 25 | 185 ± 22 |
Table 2: Time-Course Effect of 10 µM this compound on Heme Biosynthesis
| Time (hours) | Total Heme (nmol/mg protein) | ALAS Activity (pmol/hr/mg protein) | Uroporphyrin I (nmol/mg protein) |
| 0 | 1.2 ± 0.1 | 50 ± 5 | 0.1 ± 0.02 |
| 6 | 2.5 ± 0.2 | 110 ± 10 | 0.3 ± 0.04 |
| 12 | 4.8 ± 0.4 | 210 ± 18 | 0.6 ± 0.07 |
| 24 | 5.1 ± 0.5 | 225 ± 21 | 0.65 ± 0.08 |
| 48 | 5.0 ± 0.4 | 220 ± 20 | 0.62 ± 0.08 |
Detailed Experimental Protocols
Protocol 1: Quantification of Total Intracellular Heme
Principle: This protocol utilizes the pyridine hemochromogen method for the colorimetric quantification of total heme. Heme is extracted from cells and converted to a stable pyridine hemochrome complex, which can be quantified spectrophotometrically.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Pyridine
-
NaOH
-
Sodium dithionite
-
Spectrophotometer
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cell pellet using a suitable lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
To 100 µL of cell lysate, add 900 µL of a 1:1 (v/v) mixture of pyridine and 0.2 N NaOH.
-
Record the baseline spectrum from 500 to 600 nm.
-
Add a few crystals of sodium dithionite to reduce the heme iron.
-
Immediately record the spectrum of the reduced pyridine hemochrome from 500 to 600 nm.
-
Calculate the heme concentration using the difference in absorbance between the peak at 557 nm and the trough at 541 nm, with an extinction coefficient of 20.7 mM⁻¹cm⁻¹.[1]
Protocol 2: Measurement of δ-Aminolevulinate Synthase (ALAS) Activity
Principle: This assay measures the activity of ALAS, the rate-limiting enzyme in heme biosynthesis, by quantifying the production of δ-aminolevulinic acid (ALA). The ALA produced is converted to a fluorescent derivative and quantified by UPLC.[2][3]
Materials:
-
Cell or tissue homogenate
-
ALAS assay buffer (50 mM potassium phosphate pH 7.4, 50 mM glycine, 100 µM succinyl CoA, 40 µM pyridoxal 5'-phosphate, 50 µM succinylacetone)
-
Ice-cold water
-
Derivatizing agent (water:formaldehyde:ethanol:acetylacetone in a 107:5:15:23 ratio by volume)[3]
-
UPLC system with a fluorescence detector
Procedure:
-
Prepare cell or tissue homogenates in 50 mM potassium phosphate buffer (pH 7.4).
-
Mix 25 µL of homogenate with 25 µL of ALAS assay buffer.[2]
-
Incubate the mixture at 37°C for 30 minutes.[2]
-
Stop the reaction by adding 450 µL of ice-cold water.[3]
-
Take a 50 µL aliquot of the diluted sample and mix with 150 µL of the derivatizing agent.[3]
-
Heat the mixture at 100-103°C for 5 minutes, then cool immediately on ice.[3]
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by UPLC with fluorescence detection to quantify the derivatized ALA.
Protocol 3: Quantification of Porphyrin Intermediates by HPLC
Principle: This protocol allows for the separation and quantification of various porphyrin intermediates (e.g., uroporphyrin, coproporphyrin) using high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Cell lysate
-
Dimethylsulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Porphyrin standards
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
To 500 µL of lysate, add 250 µL of DMSO and 250 µL of 15% TCA.[4]
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.[4]
-
Inject the supernatant onto the HPLC system.
-
Separate porphyrins using a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detect porphyrins by fluorescence (e.g., excitation at ~405 nm, emission at ~620 nm).
-
Quantify individual porphyrins by comparing peak areas to those of known standards.
Protocol 4: Measurement of Ferrochelatase Activity
Principle: This assay measures the activity of ferrochelatase, the final enzyme in the heme biosynthesis pathway, by monitoring the insertion of a metal ion (zinc as a stable substitute for ferrous iron) into a porphyrin substrate (mesoporphyrin IX) to form a metalloporphyrin, which is quantified by HPLC with fluorescence detection.[5][6][7]
Materials:
-
Cell homogenate in TGD buffer (Tris-buffered glycerol with DTT)[5]
-
Incubation buffer (160 mM Tris pH 8.0, 40 mM Bicine pH 8.0, 10 mg/ml Tween 20, 0.38 mg/mL palmitic acid)[5]
-
Zinc acetate solution (1 mM)
-
Mesoporphyrin IX substrate (250 µM)
-
Stop reagent (EDTA in DMSO/methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare cell homogenates and dilute to 1 µg/µL protein with TGD buffer.[5]
-
In a microfuge tube, mix 50 µL of cell homogenate with 150 µL of incubation buffer and 25 µL of zinc acetate solution.[5]
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of mesoporphyrin IX substrate.[5]
-
Incubate for 30 minutes at 37°C.[5]
-
Stop the reaction by adding 750 µL of stop reagent and cool on ice.[5]
-
Centrifuge to pellet debris.
-
Analyze the supernatant by HPLC with fluorescence detection (excitation ~406 nm, emission ~578 nm) to quantify the Zn-mesoporphyrin product.[5]
References
- 1. mthl1, a potential Drosophila homologue of mammalian adhesion GPCRs, is involved in antitumor reactions to injected oncogenic cells in flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HssS activation by membrane heme defines a paradigm for two-component system signaling in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Signaling and DNA-binding activities of the Staphylococcus aureus HssR-HssS two-component system required for heme sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Regulation of protein function and degradation by heme, heme responsive motifs, and CO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Heme-Based Sensors of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of VU0420373
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for generating a dose-response curve for VU0420373, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This document outlines the mechanism of action of this compound, its signaling pathway, and detailed protocols for two common assays used to determine its potency and efficacy: a calcium flux assay and a cAMP assay. Data presentation guidelines and visualizations are included to facilitate experimental design and data interpretation.
Introduction to this compound and mGluR4
This compound is a selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] mGluR4 is a Class C G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2] An alternative signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC) has also been described.[3] Modulation of mGluR4 is a promising therapeutic strategy for various neurological and psychiatric disorders.
Signaling Pathway of mGluR4
The canonical signaling pathway for mGluR4 involves the inhibition of cAMP production. Upon activation by glutamate, the Gαi/o subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase, resulting in reduced conversion of ATP to cAMP. As a PAM, this compound enhances this effect in the presence of glutamate.
Experimental Protocols
Two primary methods are recommended for generating a dose-response curve for this compound: a calcium flux assay using a chimeric G-protein and a direct measurement of cAMP levels.
Protocol 1: Calcium Flux Assay in HEK293 or CHO Cells
This protocol utilizes a cell line stably co-expressing human or rat mGluR4 and a chimeric G-protein, Gαqi5. This chimeric protein redirects the Gαi/o signal to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium that can be measured with a fluorescent indicator.[1]
Materials:
-
HEK293 or CHO cells stably expressing mGluR4 and Gαqi5
-
Culture medium (e.g., DMEM for HEK293, F-12 for CHO) with 10% FBS, penicillin/streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Plate cells in a 384-well plate at a density of 20,000-30,000 cells per well in 20 µL of medium.[2]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a working solution of the calcium indicator dye in assay buffer.
-
Gently remove the culture medium from the wells.
-
Add 20 µL of the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C or room temperature, protected from light.[4]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare a fixed, sub-maximal (EC20) concentration of glutamate in assay buffer. The EC20 value should be predetermined in a separate experiment. A common starting point is 1-5 µM.
-
-
Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the this compound dilutions to the respective wells.
-
After a short incubation (e.g., 2-5 minutes), add the EC20 concentration of glutamate to all wells.
-
Measure the fluorescence intensity over time. The peak fluorescence response is typically used for analysis.
-
Data Analysis:
-
Normalize the data to the baseline fluorescence.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).
Protocol 2: cAMP Assay in HEK293 or CHO Cells
This protocol directly measures the inhibition of cAMP production, the canonical signaling pathway of mGluR4. It utilizes a luminescent biosensor, such as Promega's GloSensor™, which produces light in response to changes in cAMP levels.
Materials:
-
HEK293 or CHO cells
-
pGloSensor™-22F cAMP Plasmid (or similar)
-
Transfection reagent (e.g., FuGENE® HD)
-
Culture medium (e.g., DMEM or F-12 with 10% FBS)
-
GloSensor™ cAMP Reagent
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
Glutamate stock solution
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect cells with the mGluR4 receptor plasmid and the pGloSensor™ cAMP plasmid using a suitable transfection reagent.
-
Plate the transfected cells in white, opaque microplates at an appropriate density (e.g., 10,000-20,000 cells per well).[5]
-
Incubate for 24-48 hours to allow for receptor and sensor expression.
-
-
Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent equilibration medium according to the manufacturer's instructions.
-
Remove the culture medium and add the equilibration medium to each well.
-
Incubate the plate for at least 2 hours at room temperature, protected from light.[6]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound.
-
Prepare a fixed concentration of glutamate (e.g., EC20 or EC50).
-
Prepare a fixed concentration of forskolin to stimulate adenylyl cyclase (e.g., 1-10 µM).
-
-
Measurement:
-
Place the plate in a luminometer.
-
Establish a baseline luminescence reading.
-
Add the this compound dilutions to the wells.
-
Add the fixed concentration of glutamate.
-
Add forskolin to stimulate cAMP production.
-
Measure luminescence kinetically over time. The inhibition of the forskolin-stimulated cAMP production is the primary readout.
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated response), which in this context reflects its EC50 as a PAM.
Data Presentation
Summarize all quantitative data from dose-response experiments in a clear and structured table. This allows for easy comparison of key parameters.
| Compound | Assay Type | Cell Line | Agonist (Concentration) | EC50 / IC50 (µM) | Hill Slope | Max Response (% of Control) |
| This compound | Calcium Flux | HEK293-mGluR4/Gαqi5 | Glutamate (EC20) | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | cAMP | CHO-mGluR4/GloSensor | Glutamate (EC20) + Forskolin | [Insert Value] | [Insert Value] | [Insert Value] |
| Control PAM | Calcium Flux | HEK293-mGluR4/Gαqi5 | Glutamate (EC20) | [Insert Value] | [Insert Value] | [Insert Value] |
| Control PAM | cAMP | CHO-mGluR4/GloSensor | Glutamate (EC20) + Forskolin | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
These application notes provide detailed protocols for generating a dose-response curve for the mGluR4 PAM, this compound. By following these guidelines, researchers can accurately determine the potency and efficacy of this compound and similar allosteric modulators. The choice between the calcium flux and cAMP assays will depend on the available resources and the specific scientific question being addressed. Both methods, when properly executed, will yield reliable and reproducible data for drug discovery and development programs.
References
- 1. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 2197 - Modulation of the Metabotropic Glutamate Receptor mGluR4: Potency at human mGluR4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra [moleculardevices.com]
Troubleshooting & Optimization
troubleshooting VU0420373 insolubility in culture media
Troubleshooting Guides
Solubility Profile
Due to its predicted hydrophobic nature, VU0420373 is expected to have low solubility in aqueous solutions like culture media and buffers.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] The following table summarizes the expected solubility of a typical hydrophobic small molecule in various common laboratory solvents.
| Solvent | Expected Solubility | Recommendations & Notes |
| DMSO | High | Recommended for creating high-concentration stock solutions (e.g., 10-50 mM).[2] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Ethanol | Moderate | Can be an alternative to DMSO, but may have lower solubilizing capacity for highly hydrophobic compounds.[3] |
| Methanol | Low to Moderate | Generally less effective than ethanol for dissolving hydrophobic compounds.[4] |
| Water, PBS, Saline | Insoluble | Direct dissolution in aqueous solutions is not recommended and will likely result in precipitation.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO[5]
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[3]
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.[6] Gentle warming to 37°C can also aid in dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[1]
-
Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Dilution of this compound Stock Solution into Culture Media
Objective: To dilute the high-concentration DMSO stock solution into aqueous culture media while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete culture medium (e.g., DMEM with 10% FBS)[1]
-
Sterile tubes
Procedure:
-
Pre-warm the required volume of culture medium to 37°C.[1]
-
To minimize precipitation, a serial dilution approach is recommended.[1] First, create an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed media. For example, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM solution.
-
Mix thoroughly by gentle vortexing or pipetting up and down immediately after adding the stock solution.[3]
-
Add the desired volume of the intermediate dilution to the final volume of pre-warmed culture medium to achieve the final working concentration.
-
It is crucial to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[1]
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my culture medium. Why did this happen and what can I do?
A1: This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1] To prevent this, try the following:
-
Ensure rapid mixing: Add the DMSO stock to the culture medium while gently vortexing or swirling to ensure immediate and thorough mixing.[3]
-
Use pre-warmed media: Adding the stock to media at 37°C can help maintain solubility.[1]
-
Perform serial dilutions: Instead of adding a very small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in the media.[1]
-
Lower the final concentration: The desired final concentration of this compound may be above its maximum soluble concentration in the culture medium.[3] Consider testing a range of lower concentrations.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration at or below 0.5%, and ideally at 0.1% or lower, to avoid cytotoxic effects.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[7]
Q3: Can I use a solvent other than DMSO?
A3: While DMSO is generally the most effective solvent for highly hydrophobic compounds, other options like ethanol can be considered.[3][4] However, the solubility of this compound in these alternative solvents may be lower. If you must avoid DMSO, you may need to prepare a less concentrated stock solution. It is important to test the solubility of the compound in any new solvent and to run appropriate vehicle controls.
Q4: How can I confirm that my compound is fully dissolved in the culture medium?
A4: Visual inspection is the first step. Look for any cloudiness, turbidity, or visible precipitate in the medium after adding the compound.[1] For a more rigorous assessment, you can centrifuge the final solution at high speed (e.g., >10,000 x g) for 10-15 minutes and then measure the concentration of the compound in the supernatant using an analytical method like HPLC-UV.[1][8]
Q5: What are the potential consequences of having undissolved this compound in my cell culture experiment?
A5: Undissolved compound can lead to several issues:
-
Inaccurate concentration: The actual concentration of the soluble, active compound will be lower than intended, leading to erroneous dose-response data.
-
Non-specific effects: Particulates can have physical effects on cells or adsorb other media components.
-
Poor reproducibility: The amount of undissolved compound can vary between experiments, leading to inconsistent results.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in culture media.
Caption: Effect of compound insolubility on experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing VU0420373 Concentration for S. aureus Growth Inhibition
Welcome to the technical support center for optimizing the concentration of novel compounds, such as VU0420373, for inhibiting the growth of Staphylococcus aureus. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for your experiments.
Troubleshooting Guides and FAQs
This section provides troubleshooting tips and answers to frequently asked questions in a Q&A format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My MIC results for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors.[1][2] Key areas to check include:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for every experiment. An inoculum that is too dense or too sparse will significantly alter the MIC value.[1]
-
Media Composition: The pH, cation concentration, and thickness of your Mueller-Hinton Agar (MHA) or Broth (MHB) can affect the activity of the compound.[1] Always use media from a reputable source and prepare it according to the manufacturer's instructions.
-
Incubation Conditions: Incorrect incubation temperature or duration can lead to variable results. For S. aureus, incubation should typically be at 35°C ± 2°C for 16-20 hours.[2]
-
Compound Stability and Solubility: Ensure this compound is fully dissolved in the appropriate solvent and is stable under your experimental conditions. Precipitation of the compound can lead to erroneously high MIC values.
Q2: I am observing no inhibition of S. aureus growth even at high concentrations of this compound. What should I do?
A2: If high concentrations of this compound show no effect, consider the following:
-
Intrinsic Resistance: S. aureus may be intrinsically resistant to this class of compounds.
-
Compound Purity and Integrity: Verify the purity and integrity of your this compound stock. Degradation or impurity can lead to a loss of activity.
-
Solubility Issues: The compound may not be soluble in your test medium at the concentrations you are testing. Consider using a different solvent or a solubility-enhancing agent, ensuring the solvent itself does not inhibit bacterial growth.
-
Mechanism of Action: The compound might not target essential pathways for S. aureus survival under the tested conditions.
Q3: Can biofilm formation affect my susceptibility testing results?
A3: Yes, absolutely. Bacteria within a biofilm can be up to 1,000 times more resistant to antimicrobial agents than their free-floating (planktonic) counterparts.[1] Standard MIC tests use planktonic bacteria and will not reflect the compound's efficacy against biofilm-associated infections. If your goal is to target biofilms, you will need to use specialized assays such as the Minimum Biofilm Eradication Concentration (MBEC) assay.[1]
Troubleshooting Experimental Steps
| Problem | Potential Cause | Recommended Solution |
| No growth in positive control wells/plates | Contaminated media or reagents; Non-viable bacterial stock. | Use fresh, pre-tested media. Streak out your S. aureus stock on a fresh agar plate to ensure viability before starting the experiment. |
| Growth in negative control wells (media + compound) | Compound precipitation or contamination. | Visually inspect the wells for precipitation. Filter-sterilize your compound stock solution. Run a sterility check on your compound stock. |
| Edge effects in microtiter plates | Evaporation from outer wells. | Fill the outer wells with sterile water or media without bacteria or compound. Ensure a humidified incubator is used. |
| Difficulty in determining the MIC endpoint | Skipping wells in serial dilution; Bacterial clumping. | Ensure proper mixing during serial dilutions. Vortex the bacterial suspension gently before inoculation to break up clumps. |
Data Presentation: Hypothetical Inhibitory Effects of this compound on S. aureus
The following tables present hypothetical data to serve as a template for your experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Strain | MIC (µg/mL) | MIC (µM) |
| S. aureus ATCC 29213 | 8 | 16 |
| MRSA ATCC 43300 | 16 | 32 |
| Clinical Isolate 1 | 8 | 16 |
| Clinical Isolate 2 (VRSA) | >64 | >128 |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Concentration | Log10 CFU/mL Reduction at 4h | Log10 CFU/mL Reduction at 8h | Log10 CFU/mL Reduction at 24h |
| 1x MIC | 1.5 | 2.5 | 2.8 |
| 2x MIC | 2.8 | 3.5 | >4 (Bactericidal) |
| 4x MIC | >4 | >4 | >4 (Bactericidal) |
Note: A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[3]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Prepare Inoculum: Select 3-5 isolated colonies of S. aureus from a non-selective agar plate after 18-24 hours of incubation. Suspend in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension 1:100 in MHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in cation-adjusted MHB to obtain a range of concentrations.
-
Inoculate Plate: Add the diluted bacterial suspension to each well containing the compound dilutions, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][6]
Protocol 2: Time-Kill Assay
-
Prepare Cultures: Grow S. aureus to the early to mid-logarithmic phase in MHB.
-
Standardize Inoculum: Adjust the culture to a final concentration of approximately 5 x 10^5 CFU/mL in flasks containing fresh MHB with the desired concentrations of this compound (e.g., 1x, 2x, and 4x MIC).[7]
-
Incubation: Incubate the flasks at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto a suitable agar medium.
-
Incubate Plates: Incubate the plates at 37°C for 18-24 hours.
-
Count Colonies: Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Analyze Data: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.
Visualizations
Caption: Experimental workflow for optimizing a novel antibacterial compound.
Caption: Simplified S. aureus peptidoglycan synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid precipitation of VU0420373 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of VU0420373 in aqueous solutions during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility and stability of this compound in aqueous solutions.
Q1: My this compound is precipitating out of my aqueous solution. What should I do?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Here are several steps you can take to troubleshoot this problem:
-
Review your solvent system: this compound requires a specific solvent system to remain in solution. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline.
-
Employ physical methods: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be effective in aiding dissolution.[1]
-
Prepare a high-concentration stock solution: It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer or media.
-
Follow a specific order of solvent addition: The order in which you mix the components of your solvent system can be critical. A proven method is to add each solvent one by one, ensuring the solution is mixed evenly at each step.[1]
Q2: What are the recommended solvent formulations for this compound in aqueous solutions?
A2: Two protocols have been shown to be effective for dissolving this compound for in vivo or in vitro use.[1] These formulations can achieve a concentration of at least 1 mg/mL.
| Protocol | Solvent Composition | Final Concentration Achieved |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (3.93 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (3.93 mM) |
Q3: How do I prepare a stock solution of this compound?
A3: A stock solution of this compound can be prepared in DMSO at a concentration of 50 mg/mL, though this may require sonication.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in purely aqueous buffers like PBS is not recommended and will likely lead to precipitation. The use of co-solvents as outlined in the recommended formulations is necessary to maintain its solubility.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions.
Protocol 1: Aqueous Formulation for In Vitro and In Vivo Use
This protocol is suitable for preparing a clear solution of this compound at a concentration of ≥ 1 mg/mL.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation is observed, gentle warming or sonication can be used to redissolve the compound.
Protocol 2: Corn Oil Formulation for In Vivo Use
This protocol is an alternative for preparing a clear solution of this compound at a concentration of ≥ 1 mg/mL, particularly for in vivo applications.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare 1 mL of the final working solution, begin with 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil to the DMSO stock solution.
-
Mix thoroughly until a clear, homogenous solution is achieved. Sonication may be beneficial to ensure complete dissolution.
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for researchers encountering precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Enhancing the Experimental Stability of Small Molecule Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of experimental small molecules like VU0420373. Our goal is to help you ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a novel compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variable outcomes. It is crucial to establish the stability of your compound under your specific experimental conditions.
Q2: What are the common signs of compound precipitation in my assay?
A2: Visual cues such as cloudiness, turbidity, or the formation of visible particles in your solution are clear signs of precipitation. This can occur when the compound's concentration exceeds its solubility in the assay buffer or solvent. When a compound "crashes" out of solution, its actual concentration is no longer accurately known[1].
Q3: How can the choice of solvent affect my experiment?
A3: The solvent can significantly impact your experiment in several ways[1]:
-
Toxicity: The solvent itself may be toxic to the cells or organisms in your assay.
-
Assay Interference: Solvents can interfere with colorimetric or fluorescence-based assays.
-
Solubility: The choice of solvent is critical for maintaining the compound's solubility. A common principle is "like dissolves like"[1].
Q4: How should I properly store my small molecule compounds?
A4: Proper storage is essential for maintaining the integrity and stability of small molecules[1]. Always refer to the manufacturer's instructions. In general:
-
Store solids in a cool, dark, and dry place.
-
For solutions, use airtight containers and store at the recommended temperature, protected from light.
-
Consider lyophilization (freeze-drying) for long-term storage to enhance stability by immobilizing the drug in a solid state[2].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability-related issues.
Problem 1: Suspected Compound Degradation
| Question | Possible Cause | Troubleshooting Steps |
| Are you observing a decrease in compound activity over time? | The compound may be degrading in the assay medium. | 1. Perform a time-course experiment to measure compound concentration at different time points. 2. Analyze samples using techniques like HPLC or LC-MS to detect degradation products. |
| Is the compound sensitive to light, temperature, or pH? | Environmental factors can accelerate degradation. | 1. Protect your experiment from light. 2. Ensure the temperature is controlled and stable. 3. Check the pH of your assay buffer and adjust if necessary. |
| Are there reactive components in your assay medium? | Components like serum or certain additives can react with the compound. | 1. Test compound stability in the base buffer versus the complete assay medium. 2. If instability is observed in the complete medium, identify the reactive component by systematically omitting additives. |
Problem 2: Compound Precipitation
| Question | Possible Cause | Troubleshooting Steps |
| Is the compound concentration too high? | Exceeding the solubility limit of the compound. | 1. Determine the maximum solubility of the compound in your assay buffer. 2. Work with concentrations below the solubility limit. |
| Is the solvent compatible with the aqueous assay buffer? | "Solvent dumping" can occur when a compound dissolved in an organic solvent is added to an aqueous buffer. | 1. Minimize the volume of organic solvent introduced into the aqueous buffer. 2. Consider using a co-solvent or a different formulation strategy. |
| Has the temperature changed? | Solubility is often temperature-dependent. | 1. Ensure all solutions are at the same temperature before mixing. 2. Be aware of potential precipitation if experiments are moved to a different temperature (e.g., from room temperature to 4°C). |
Experimental Protocols
Protocol 1: Assessing Compound Stability using HPLC
Objective: To quantify the concentration of the parent compound over time in a specific experimental buffer.
Methodology:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Spike the compound into your experimental buffer at the final desired concentration.
-
Incubate the solution under the exact conditions of your experiment (temperature, light, etc.).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding a strong acid or base (if appropriate) or by freezing the sample at -80°C.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to measure the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the solubility of a compound in a specific buffer.
Methodology:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
In a 96-well plate, add the experimental buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations.
-
Shake the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Data Presentation
Table 1: Example Data for Compound Stability Assessment
| Time (hours) | Peak Area (Parent Compound) | % Remaining |
| 0 | 1,250,000 | 100% |
| 1 | 1,187,500 | 95% |
| 2 | 1,125,000 | 90% |
| 4 | 937,500 | 75% |
| 8 | 625,000 | 50% |
| 24 | 125,000 | 10% |
Table 2: Example Data for Kinetic Solubility Assay
| Compound Concentration (µM) | Turbidity (NTU) |
| 1 | 5.2 |
| 5 | 5.5 |
| 10 | 6.1 |
| 20 | 15.8 |
| 50 | 45.3 |
| 100 | 98.7 |
Visualizations
Caption: A logical workflow for troubleshooting compound instability issues.
Caption: Impact of compound stability on a hypothetical signaling pathway.
References
dealing with inconsistent results in VU0420373 experiments
Technical Support Center: VU0420373 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, a potent activator of the Staphylococcus aureus heme sensor system (HssRS). Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses complex issues that may require a systematic approach to diagnose and resolve.
Question: Why am I observing high variability or a lack of expected activity in my S. aureus assays with this compound?
Answer: Inconsistent results with this compound can stem from several factors related to compound handling, experimental setup, or the specific biological conditions of your assay. A systematic evaluation of your workflow is the most effective way to identify the source of the problem.
Potential Causes & Step-by-Step Troubleshooting:
-
Compound Solubility and Stability: this compound may precipitate in aqueous assay media or degrade if handled improperly, leading to a lower effective concentration and high variability.
-
Protocol 1: Verifying Compound Integrity
-
Check Stock Solution: Ensure your stock solution (typically in DMSO) is clear and free of precipitates. If crystals are visible, gentle warming and sonication may be required to redissolve the compound.[1]
-
Assess Working Dilution: After diluting the DMSO stock into your final aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate. Perform a centrifugation step (e.g., 10,000 x g for 10 minutes) and check for a pellet.
-
Evaluate Stability: Avoid multiple freeze-thaw cycles. Aliquot your stock solution upon receipt and store it under the recommended conditions.[1] If the stock is old or has been handled improperly, consider using a fresh vial.
-
-
-
Assay Conditions and Bacterial State: The activity of this compound is linked to the HssRS signaling pathway, which is involved in heme sensing. The metabolic state of the S. aureus can significantly influence the outcome.
-
Protocol 2: Standardizing Bacterial Cultures
-
Growth Phase: Standardize the growth phase of the bacteria used in your experiments. Harvest cells consistently from the same phase (e.g., mid-logarithmic phase).
-
Media Composition: The presence of endogenous heme in complex media (like Tryptic Soy Broth) can activate the HssRS pathway, potentially masking the effect of this compound. Consider using a chemically defined minimal medium if you suspect interference.
-
Fermentation vs. Respiration: this compound is reported to be toxic to fermenting S. aureus.[1] Ensure your culture conditions (e.g., aeration, glucose concentration) are appropriate for the metabolic state you intend to study.
-
-
-
Mechanism of Action: this compound is an activator of the HssRS sensor system, not a classical antibiotic. It induces heme biosynthesis.[1] Mismatched expectations about its biological effect can lead to perceived inconsistencies.
-
Action: Ensure your assay readout is appropriate for this mechanism. For example, instead of only measuring cell death (CFU counts), consider reporter assays for HssRS-regulated genes or measure heme biosynthesis intermediates.
-
Below is a workflow to systematically troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Question: What are the recommended solvent and storage conditions for this compound?
Answer: Proper storage and handling are critical for maintaining the compound's activity.
| Parameter | Recommendation | Source |
| Stock Solution Solvent | DMSO (e.g., 10 mM) | [1] |
| Long-Term Storage | -80°C for up to 6 months | [1] |
| Short-Term Storage | -20°C for up to 1 month | [1] |
| Handling | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Best Practice |
For in vivo studies, specific solvent systems have been reported to achieve a clear solution at concentrations of at least 1 mg/mL (3.93 mM).[1]
| Protocol | Composition |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Protocol 2 | 10% DMSO, 90% Corn Oil |
Note: Always test solubility in your specific experimental buffer, as precipitation can occur when diluting from a DMSO stock.
Question: What is the mechanism of action of this compound?
Answer: this compound is a potent activator of the Heme Sensor System (HssRS) in Staphylococcus aureus.[1] It is not a traditional antibiotic.
-
Target: The HssRS two-component system.
-
Action: It induces the expression of genes involved in heme biosynthesis.[1]
-
Effect: This induction is toxic to S. aureus under specific conditions, such as fermentation.[1]
The diagram below illustrates the signaling pathway.
Question: What are the reported potency values for this compound?
Answer: The potency of this compound can vary depending on the assay and conditions. It's important to use these values as a reference point for designing your experiments.
| Parameter | Value | Organism/Condition | Source |
| EC₅₀ | 10.7 µM | HssRS activation | [1] |
| pEC₅₀ | 4.97 | HssRS activation | [1] |
| IC₅₀ | >60 µM | S. aureus Newman (aerobic) | [1] |
| IC₅₀ | >60 µM | S. aureus Newman (anaerobic) | [1] |
The high IC₅₀ values for growth inhibition suggest that under standard growth conditions, the compound is not directly bactericidal and that its toxic effects are conditional.[1]
References
Technical Support Center: Investigating Potential Off-Target Effects of VU0420373 in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of VU0420373 in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target effect of this compound in bacteria?
This compound is a known potent activator of the Heme Sensor System (HssRS) in Staphylococcus aureus. It has an EC50 of 10.7 μM and induces the expression of the HrtAB heme efflux pump, which is critical for heme homeostasis and detoxification.[1] This on-target activity can lead to toxicity in fermenting S. aureus.[1]
Q2: Are there any known off-target effects of this compound in bacteria?
Currently, there is no publicly available data detailing specific off-target effects of this compound in bacteria. Identifying potential off-target interactions is crucial for a comprehensive understanding of its mechanism of action and for anticipating potential confounding effects in experimental settings.
Q3: Why should I be concerned about the potential off-target effects of this compound?
Off-target effects can lead to a variety of unintended consequences in your experiments, including:
-
Unexpected phenotypes: The compound may produce effects that are not related to the HssRS pathway, complicating the interpretation of your results.
-
Cellular toxicity: The compound might be toxic to bacteria through mechanisms unrelated to its on-target activity.
-
Misleading structure-activity relationships (SAR): If off-target effects are not accounted for, SAR studies may be skewed.
-
Confounding results in virulence or pathogenesis studies: Unidentified off-target interactions could alter bacterial physiology in ways that affect the outcome of infection models.
Q4: What are some general approaches to identify potential off-target effects of a small molecule like this compound in bacteria?
Several experimental strategies can be employed to investigate off-target effects:
-
Target-agnostic approaches: These methods aim to identify all proteins that interact with the compound without a preconceived bias. Examples include:
-
Chemical Proteomics: This involves using a modified version of this compound (e.g., with a clickable tag) to pull down interacting proteins from bacterial lysates or live cells.
-
Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon compound binding across the entire proteome.
-
-
Target-oriented approaches: If you have a hypothesis about a potential off-target, you can use more directed methods.
-
Bacterial Two-Hybrid (B2H) System: This genetic assay can be adapted to screen for protein-protein interactions that are disrupted or induced by the compound.
-
Enzymatic Assays: If you suspect this compound interacts with a specific enzyme, you can directly test its activity in the presence of the compound.
-
-
Phenotypic Screening: A broad phenotypic screen using various bacterial species or mutant libraries can reveal unexpected biological activities of the compound.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed with this compound Treatment
Problem: You are observing a phenotype (e.g., growth inhibition in a non-fermenting condition, altered biofilm formation, changes in virulence factor expression) that cannot be readily explained by the activation of the HssRS pathway.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Experiment: Use a reporter strain with a fluorescent protein (e.g., GFP) under the control of the hrtAB promoter.
-
Expected Outcome: this compound treatment should lead to a dose-dependent increase in fluorescence, confirming HssRS activation.
-
Troubleshooting: If no increase in fluorescence is observed, there may be an issue with the compound's stability or permeability in your specific experimental conditions.
-
-
Assess General Toxicity:
-
Experiment: Perform a dose-response curve to determine the minimal inhibitory concentration (MIC) of this compound against your bacterial strain under various growth conditions.
-
Troubleshooting: If the observed phenotype occurs at concentrations significantly different from the EC50 for HssRS activation, it may suggest an off-target effect.
-
-
Investigate Potential Off-Targets with Chemical Proteomics:
-
Protocol: See the detailed experimental protocol for Chemical Proteomics below.
-
Rationale: This will help identify proteins that directly bind to this compound.
-
Guide 2: Difficulty Interpreting Results from HssRS-deficient Mutants
Problem: You are using an hssRS deletion mutant as a negative control, but this compound still produces a biological effect.
Troubleshooting Steps:
-
Verify Mutant Genotype:
-
Experiment: Confirm the deletion of the hssRS locus in your mutant strain using PCR and sequencing.
-
Rationale: To rule out the possibility of a contaminated or incorrectly constructed strain.
-
-
Consider Redundant or Compensatory Pathways:
-
Literature Search: Investigate if other two-component systems or regulatory networks in your bacterial species might respond to similar signals or be indirectly affected by this compound.
-
-
Employ a Target-Agnostic Approach:
-
Experiment: Use Thermal Proteome Profiling (TPP) to compare the proteome-wide thermal stability changes induced by this compound in both the wild-type and the hssRS mutant strains.
-
Rationale: Proteins that show a change in thermal stability in the mutant strain are strong candidates for off-targets.
-
Quantitative Data Summary
Since no quantitative data on the off-target effects of this compound is available, the following table presents the known on-target activity of the compound. This can serve as a baseline for comparison when investigating potential off-target interactions.
| Compound | Target | Bacterial Strain | Activity Metric | Value | Reference |
| This compound | HssRS | S. aureus | EC50 | 10.7 μM | [1] |
| This compound | HssRS | S. aureus | pEC50 | 4.97 | [1] |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying protein targets of this compound using an affinity-based chemical proteomics approach.
1. Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a "clickable" chemical handle, such as an alkyne or azide group, at a position that is not critical for its on-target activity. A biotin tag can also be incorporated for direct affinity purification.
2. Treatment of Bacteria:
-
Grow the bacterial culture to mid-log phase.
-
Treat the cells with the this compound affinity probe at a concentration known to elicit the on-target effect and any observed off-target phenotypes.
-
Include appropriate controls: untreated cells and cells treated with the unmodified this compound.
3. Cell Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
4. Click Chemistry Reaction (if using a clickable probe):
-
To the cell lysate, add the corresponding click chemistry reaction partner (e.g., azide-biotin if the probe has an alkyne).
-
Perform the click reaction according to established protocols (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC).
5. Affinity Purification:
-
Add streptavidin-coated beads to the lysate to capture the biotin-labeled protein-probe complexes.
-
Incubate to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or proceed directly to in-solution digestion.
-
Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Compare the list of identified proteins from the probe-treated sample with the control samples.
-
Proteins that are significantly enriched in the probe-treated sample are potential binding partners of this compound.
Protocol 2: Bacterial Two-Hybrid (B2H) Assay for Screening Off-Target Interactions
This protocol describes how to adapt a B2H system to screen for off-target protein interactions modulated by this compound.
1. B2H System Setup:
-
Utilize a commercially available or established B2H system, which typically consists of two plasmids expressing fusion proteins with two complementary fragments of an adenylate cyclase (T18 and T25).
-
Clone your protein of interest (a potential off-target) into one plasmid (e.g., fused to T18) and a library of prey proteins into the other (fused to T25).
2. Transformation and Screening:
-
Co-transform a suitable E. coli reporter strain (e.g., deficient in endogenous adenylate cyclase) with the bait and prey plasmids.
-
Plate the transformed cells on selective media containing a chromogenic substrate (e.g., X-Gal) and an inducer (e.g., IPTG).
-
Also, plate on media containing this compound at a relevant concentration.
3. Identification of Interactions:
-
Blue colonies on the X-Gal plates indicate a protein-protein interaction.
-
Compare the plates with and without this compound.
-
Disrupted Interactions: Colonies that are blue in the absence of the compound but white or light blue in its presence suggest that this compound disrupts the interaction.
-
Induced Interactions: Colonies that are white in the absence of the compound but blue in its presence indicate that this compound promotes the interaction.
-
4. Validation:
-
Isolate the prey plasmids from the colonies of interest and sequence the inserts to identify the interacting proteins.
-
Validate the interactions using independent methods, such as in vitro pull-down assays.
Visualizations
References
Technical Support Center: Minimizing Variability in S. aureus Assays with VU0420373
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0420373 in Staphylococcus aureus (S. aureus) assays. Our goal is to help you minimize variability and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in S. aureus?
A1: this compound is a small molecule that acts as an activator of the S. aureus Heme Sensor System (HssRS) two-component system.[1] In S. aureus, heme is essential for respiration but can be toxic at high concentrations.[2][3] The HssRS system senses cytoplasmic heme levels and, when activated, initiates a signaling cascade that leads to the upregulation of the HrtAB heme efflux pump.[3][4] This pump actively removes excess heme from the bacterial cell, thus alleviating toxicity and allowing the bacteria to survive in heme-rich environments.[2] this compound mimics the effect of heme by activating the HssRS pathway, thereby pre-adapting the bacteria to heme stress.[1]
Q2: What are the primary applications of this compound in S. aureus research?
A2: this compound is primarily used to:
-
Investigate the HssRS signaling pathway and its role in S. aureus heme homeostasis and pathogenesis.[1][4]
-
Preadapt S. aureus cultures to heme toxicity for subsequent experiments.[1][4]
-
Screen for novel inhibitors of the HssRS/HrtAB pathway, which could represent new antimicrobial strategies.
Q3: How should I prepare and store this compound stock solutions?
A3: For consistent results, proper handling of this compound is crucial. It is recommended to dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final desired concentration in the appropriate culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: High variability in heme toxicity or adaptation assay results.
-
Question: My results from heme toxicity or adaptation assays with this compound are inconsistent between experiments. What could be the cause?
-
Answer: Variability in these assays can stem from several factors:
-
Inconsistent Bacterial Growth Phase: Ensure that S. aureus cultures are in the same growth phase (e.g., mid-logarithmic phase) at the start of each experiment. Differences in the initial physiological state of the bacteria can significantly impact their response to this compound and heme.
-
Inaccurate Inoculum Density: Standardize the initial bacterial inoculum to the same optical density (OD) or colony-forming units (CFU) for every experiment. Use a spectrophotometer to measure OD600 and adjust the culture density accordingly.[4]
-
Heme Solution Instability: Prepare fresh hemin solutions immediately before each experiment. Hemin can precipitate in aqueous solutions, leading to inconsistent concentrations. Dissolve hemin in a small amount of 0.1 M NaOH before diluting it in the culture medium.[2]
-
This compound Degradation: Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.
-
Media Composition: Use a consistent batch and formulation of culture media (e.g., Tryptic Soy Broth - TSB) for all experiments. Variations in media components can affect bacterial growth and the activity of this compound.
-
Issue 2: this compound does not appear to activate the HssRS pathway.
-
Question: I am not observing the expected pre-adaptation to heme or reporter gene activation after treating S. aureus with this compound. What should I check?
-
Answer: If this compound is not showing activity, consider the following:
-
Suboptimal Concentration: The optimal concentration of this compound can vary depending on the S. aureus strain and specific assay conditions. Perform a dose-response experiment to determine the optimal effective concentration for your setup. A concentration of 40 µM has been shown to be effective for pre-adapting S. aureus to toxic heme concentrations.[4]
-
Incorrect Incubation Time: The pre-incubation time with this compound is critical for the induction of the HssRS pathway and expression of the HrtAB pump. An incubation of 15 hours has been used successfully for heme adaptation assays.[4] For reporter assays, a shorter incubation of 6 hours may be sufficient.[4]
-
Assay-Specific Issues:
-
Heme Adaptation Assay: Ensure the concentration of heme used for the challenge is indeed toxic to the non-adapted control cells. A concentration of 20 µM heme has been shown to be toxic.[4]
-
Reporter Assay (e.g., xylE): Confirm the integrity of your reporter strain and the functionality of the reporter system itself. Include a positive control (e.g., treatment with a sub-toxic concentration of heme) to validate the assay.
-
-
Issue 3: Unexpected toxicity of this compound.
-
Question: I am observing growth inhibition in my S. aureus cultures treated with this compound, even in the absence of heme. Is this expected?
-
Answer: While this compound is primarily an activator of a specific pathway, like many small molecules, it may exhibit off-target effects or toxicity at high concentrations. It has been noted that a related compound showed toxicity towards fermenting S. aureus.[1]
-
Perform a Toxicity Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your S. aureus strain under your specific experimental conditions to identify the concentration range where it is non-toxic.
-
Reduce Concentration: If toxicity is observed, use a lower concentration of this compound for your experiments. It's important to find a balance where the compound activates the HssRS pathway without significantly impacting bacterial viability.
-
Quantitative Data Summary
Table 1: Activity of this compound and Related Compounds in S. aureus
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (2e) | HssRS Activation (XylE Reporter) | EC50 | 10.7 µM | [4] |
| This compound (2e) | HssRS Activation (XylE Reporter) | Efficacy (% of control) | 35.7 ± 10.1 | [4] |
| This compound | Heme Adaptation | Effective Concentration | 40 µM | [4] |
| Heme | Heme Adaptation | Toxic Concentration | 20 µM | [4] |
| Heme | Heme Adaptation | Sub-toxic (Preadapting) Concentration | 4 µM | [4] |
Experimental Protocols
Protocol 1: Heme Adaptation Assay with this compound
This protocol is designed to assess the ability of this compound to pre-adapt S. aureus to a subsequent lethal dose of heme.
-
Inoculum Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB).
-
Incubate at 37°C with shaking for 3-4 hours to reach the early- to mid-logarithmic growth phase.
-
-
Pre-adaptation Step:
-
Subculture the bacterial culture 1:100 into fresh TSB containing either:
-
This compound (e.g., 40 µM)
-
Vehicle control (e.g., DMSO at the same concentration as the this compound-treated sample)
-
Positive control (e.g., 4 µM heme)
-
-
Incubate these cultures in 1.5 mL tubes at 37°C with shaking for 15 hours.
-
-
Heme Challenge:
-
Subculture the pre-adapted cultures 1:100 into fresh TSB containing a toxic concentration of heme (e.g., 20 µM) in a 96-well plate (100 µL final volume).
-
Include a no-heme control for each pre-adaptation condition.
-
-
Growth Monitoring:
-
Incubate the 96-well plate at 37°C with shaking.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every hour) for up to 8 hours using a microplate reader.[4]
-
Protocol 2: HssRS Activation Reporter Assay (XylE)
This protocol uses a reporter strain of S. aureus where the promoter of the hrtAB operon is fused to the xylE gene, which encodes a catechol oxidase. Activation of the HssRS pathway leads to XylE expression, which can be quantified.
-
Inoculum Preparation:
-
Grow the S. aureus reporter strain overnight in 5 mL of TSB containing the appropriate antibiotic for plasmid maintenance (e.g., 10 µg/mL chloramphenicol).
-
-
Compound Treatment:
-
Subculture the overnight culture 1:100 into 0.5 mL of TSB with antibiotic and containing the desired concentration of this compound or control compounds.
-
Incubate at 37°C with shaking at 180 rpm for 6 hours.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash the cells and lyse them using a suitable method (e.g., lysostaphin treatment) to release the cytoplasmic contents, including the XylE enzyme.
-
-
XylE Activity Measurement:
-
Add 20 µL of the cell lysate to 200 µL of a 200 µM catechol solution in 100 mM potassium phosphate buffer (pH 8.0).
-
Immediately measure the oxidation of catechol by monitoring the increase in absorbance at 375 nm over time (e.g., for 10 minutes) using a spectrophotometer.
-
-
Data Normalization:
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Normalize the XylE activity to the total protein concentration to account for any differences in cell density.[4]
-
Visualizations
Caption: HssRS signaling pathway in S. aureus and the action of this compound.
Caption: Experimental workflow for the heme adaptation assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling and DNA-binding activities of the Staphylococcus aureus HssR-HssS two-component system required for heme sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoupling Activation of Heme Biosynthesis from Anaerobic Toxicity in a Molecule Active in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
adjusting VU0420373 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0420373, a potent activator of the Staphylococcus aureus heme sensor system (HssRS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of the Staphylococcus aureus heme sensor system, HssRS.[1][2] Its primary mechanism involves stimulating endogenous heme biosynthesis, which in turn activates the HssRS two-component system. This leads to the expression of the heme-regulated transporter (HrtAB), an efflux pump that protects the bacterium from heme toxicity.[1][3]
Q2: What are the main applications of this compound in research?
This compound is primarily used to study the heme stress response in S. aureus. It is also a valuable tool for investigating bacterial heme biosynthesis and central metabolism.[1][2] Additionally, because it is toxic to fermenting S. aureus, it can be used to study bacterial fermentation and its role in pathogenesis and antibiotic resistance.[1][2]
Q3: What is the recommended solvent and storage condition for this compound?
For experimental use, this compound can be dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C.
Q4: What is a typical working concentration for this compound?
The effective concentration of this compound can vary depending on the assay. For activating the HssRS system, concentrations around its EC50 of 10.7 μM are a good starting point. In the initial high-throughput screen, a concentration of 50 μM was used.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: No or low activation of the HssRS reporter assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Incubation Time | The original screen for HssRS activators used a 6-hour incubation period with the compound before measuring reporter activity.[3] Ensure your incubation time is sufficient for the induction of the reporter gene. Consider a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal incubation time for your specific reporter construct and conditions. |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the optimal concentration of this compound for HssRS activation in your strain and media conditions. Start with a range around the published EC50 (10.7 μM). |
| Problem with the Reporter Strain | Verify the integrity of your reporter strain. Ensure the promoter fusion is correct and that the reporter gene (e.g., xylE, lacZ, luciferase) is functional. Run a positive control, such as treatment with a known inducer like heme, to confirm the reporter system is responsive. |
| Media Composition | The composition of the growth medium can affect bacterial metabolism and the activity of this compound. Use a defined medium if possible to minimize variability. Components in rich media like Tryptic Soy Broth (TSB) could potentially interfere with the compound's activity. |
| Heme Biosynthesis Pathway Defect | This compound activates HssRS by inducing endogenous heme biosynthesis. If the strain has a mutation in the heme biosynthesis pathway (e.g., a hemB mutant), it will not respond to this compound.[1] Use a wild-type strain or a strain with a confirmed intact heme biosynthesis pathway. |
Issue 2: High variability in toxicity assays with fermenting S. aureus.
| Possible Cause | Troubleshooting Step |
| Inconsistent Anaerobic Conditions | Ensure a strictly anaerobic environment for your fermentation toxicity assays. Use an anaerobic chamber or sealed containers with anaerobic gas packs. Monitor oxygen levels if possible. |
| Inoculum Size and Growth Phase | Standardize the inoculum size and ensure the bacteria are in the same growth phase (e.g., mid-logarithmic) at the start of each experiment. Variations in starting cell density can significantly impact the outcome of toxicity assays. |
| Pre-culture Conditions | The conditions of the overnight culture used for inoculation can influence the metabolic state of the bacteria. Standardize the pre-culture medium and incubation conditions (aerobic vs. anaerobic). |
| pH of the Medium | Fermentation can lead to a drop in the pH of the medium, which can affect bacterial viability and the stability of this compound. Buffer the medium appropriately to maintain a stable pH throughout the experiment. |
Experimental Protocols & Data
HssRS Activation Reporter Assay
This protocol is adapted from the high-throughput screen used to identify this compound.[3]
-
Strain Preparation: Grow S. aureus harboring a plasmid with the hrt promoter fused to a reporter gene (e.g., xylE) overnight in Tryptic Soy Broth (TSB).
-
Inoculation: Dilute the overnight culture to a starting OD600 of 0.05 in fresh TSB in a 96-well plate.
-
Compound Treatment: Add this compound to the desired final concentration. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C with shaking for 6 hours.
-
Reporter Measurement: After incubation, lyse the bacteria and measure the reporter gene activity according to the specific reporter used (e.g., for XylE, measure the oxidation of catechol spectrophotometrically).
Heme Adaptation Assay
This assay assesses the ability of this compound to pre-adapt S. aureus to heme toxicity.
-
Overnight Culture: Grow S. aureus overnight in TSB with a sub-inhibitory concentration of this compound or heme (positive control). Include a no-treatment control.
-
Challenge: Dilute the overnight cultures into fresh TSB containing a toxic concentration of heme.
-
Growth Monitoring: Monitor bacterial growth over time by measuring the OD600.
Quantitative Data Summary
| Assay | Key Parameter | Incubation Time | This compound Concentration | Expected Outcome |
| HssRS Reporter Assay | Reporter Gene Activity | 6 hours | ~10-50 µM | Increased reporter signal compared to control |
| Heme Adaptation Assay | Bacterial Growth (OD600) | Overnight (pre-incubation) | Sub-inhibitory | Enhanced growth in the presence of toxic heme |
| Fermentation Toxicity | Bacterial Viability (CFU/mL) | 24 hours (anaerobic) | >10 µM | Reduced bacterial viability compared to control |
Visualizations
Caption: HssRS signaling pathway in S. aureus and the action of this compound.
Caption: Workflow for the HssRS activation reporter assay.
References
Technical Support Center: Troubleshooting Unexpected Phenotypes in S. aureus Treated with VU0420373
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes in Staphylococcus aureus following treatment with VU0420373, a putative inhibitor of the accessory gene regulator (agr) quorum-sensing system. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are treating S. aureus with this compound to reduce virulence, but we observe an unexpected increase in biofilm formation. Is this a known phenomenon?
A1: Yes, an increase in biofilm formation is a potential and known consequence of inhibiting the agr quorum-sensing system in S. aureus.[1][2] The agr system acts as a global regulator, and its activation at high cell densities typically leads to the upregulation of secreted virulence factors (like toxins and proteases) and the downregulation of surface adhesion proteins that are crucial for the initial stages of biofilm formation.[3][4]
Troubleshooting Steps:
-
Confirm agr Inhibition: Verify that this compound is indeed inhibiting the agr system in your specific S. aureus strain. A common method is to assess the expression of δ-hemolysin, which is encoded by the hld gene within RNAIII, the effector molecule of the agr system.[4] A significant reduction in hemolytic activity on a blood agar plate is a strong indicator of agr inhibition.
-
Quantify Biofilm Formation: Use a standard biofilm assay, such as the crystal violet staining method, to quantify the increase in biofilm mass. This will allow for a systematic evaluation of the dose-response relationship between this compound concentration and biofilm formation.
-
Consider Strain Specificity: S. aureus has four different agr specificity groups (I-IV).[3] The efficacy of an agr inhibitor can vary significantly between these groups. If possible, determine the agr type of your strain and investigate if this compound has been characterized for its activity against that specific type.
-
Evaluate Experimental Conditions: Factors such as the growth medium, incubation time, and the surface material used for biofilm growth can all influence the outcome. Ensure these conditions are consistent across experiments.
Q2: Our in vitro experiments show successful inhibition of agr-regulated toxins by this compound, but we are not observing the expected attenuation of virulence in our animal model. What could be the reason for this discrepancy?
A2: The transition from in vitro success to in vivo efficacy can be complex. Several factors could contribute to this discrepancy:
-
agr-Defective Mutants: It has been observed that agr-defective strains can arise in vivo, particularly in the context of chronic infections and biofilm-associated infections.[3] These strains would be inherently resistant to an agr inhibitor.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may not be reaching the site of infection at a sufficient concentration or for a long enough duration to effectively inhibit the agr system in vivo.
-
Host Factors: The host immune response and other environmental cues within the host can influence agr expression and the overall pathogenesis of S. aureus in ways that are not replicated in vitro.
-
Redundant Virulence Mechanisms: S. aureus possesses a wide array of virulence factors, and not all are under the control of the agr system. It is possible that in your specific infection model, agr-independent virulence factors are playing a more dominant role.
Troubleshooting Steps:
-
Isolate Bacteria from the Animal Model: Recover S. aureus from the infected animals and assess their agr functionality (e.g., via hemolysis assay). This will help determine if agr-defective mutants have emerged.
-
Assess Compound Bioavailability: If possible, measure the concentration of this compound at the site of infection to confirm it is reaching therapeutic levels.
-
Consider a Different Infection Model: The role of the agr system can vary depending on the type of infection (e.g., acute vs. chronic, skin infection vs. bacteremia). Your current model may not be one where agr is the primary driver of pathology.
-
Combination Therapy: Consider using this compound in combination with a traditional antibiotic. Some studies suggest that quorum-sensing inhibitors can enhance the efficacy of antibiotics.
Q3: We have noticed a decrease in the susceptibility of our S. aureus cultures to certain antibiotics after treatment with this compound. Why would an anti-virulence agent affect antibiotic resistance?
A3: The link between agr inhibition and antibiotic susceptibility is often related to the promotion of biofilm formation. Bacteria within a biofilm are notoriously more resistant to antibiotics than their planktonic counterparts.[2] The extracellular matrix of the biofilm can act as a physical barrier, and the altered physiological state of the bacteria within the biofilm can also contribute to reduced antibiotic efficacy.
Troubleshooting Steps:
-
Minimum Inhibitory Concentration (MIC) Testing: Perform MIC testing on both planktonic and biofilm-grown S. aureus in the presence and absence of this compound. This will provide quantitative data on the changes in antibiotic susceptibility.
-
Biofilm Disruption Assays: Investigate whether the increased antibiotic resistance can be reversed by using agents that disrupt the biofilm matrix (e.g., DNase I, proteases).
-
Evaluate Different Antibiotic Classes: The effect on antibiotic resistance may be specific to certain classes of antibiotics. Test a panel of antibiotics with different mechanisms of action.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from troubleshooting experiments.
Table 1: Effect of this compound on S. aureus Biofilm Formation
| This compound Concentration (µM) | Biofilm Mass (OD595) - Strain A (agr type I) | Biofilm Mass (OD595) - Strain B (agr type II) |
| 0 (Control) | 0.5 ± 0.05 | 0.4 ± 0.03 |
| 1 | 0.8 ± 0.07 | 0.5 ± 0.04 |
| 10 | 1.5 ± 0.12 | 0.7 ± 0.06 |
| 50 | 2.1 ± 0.15 | 1.0 ± 0.09 |
Table 2: Minimum Inhibitory Concentration (MIC) of Antibiotic X against S. aureus
| Treatment Condition | MIC of Antibiotic X (µg/mL) - Planktonic | MIC of Antibiotic X (µg/mL) - Biofilm |
| No this compound | 2 | 32 |
| + 10 µM this compound | 2 | 64 |
| + 50 µM this compound | 2 | 128 |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay
-
Inoculum Preparation: Grow S. aureus overnight in Tryptic Soy Broth (TSB). Dilute the overnight culture 1:100 in fresh TSB supplemented with 0.5% glucose.
-
Biofilm Growth: Add 200 µL of the diluted culture to the wells of a 96-well polystyrene plate. Include wells with different concentrations of this compound and a vehicle control. Incubate for 24-48 hours at 37°C.
-
Washing: Gently aspirate the medium and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes.
-
Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a plate reader.
Protocol 2: Hemolysis Assay on Blood Agar
-
Plate Preparation: Prepare Tryptic Soy Agar (TSA) plates supplemented with 5% sheep or rabbit blood.
-
Inoculation: Grow S. aureus cultures in TSB with and without this compound to mid-log or stationary phase.
-
Spotting: Spot 5-10 µL of each culture onto the blood agar plate.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Observation: Observe the plates for zones of clearing (hemolysis) around the bacterial spots. A reduction in the size of the hemolytic zone in the presence of this compound indicates agr inhibition.
Visualizations
References
- 1. Key role of quorum‐sensing mutations in the development of Staphylococcus aureus clinical device‐associated infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]
Technical Support Center: Best Practices for Using VU0420373 in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize VU0420373 in high-throughput screening (HTS) campaigns. This compound is a potent activator of the Heme Sensor System (HssRS) in Staphylococcus aureus. This two-component system is critical for the bacterium's response to heme toxicity, a key aspect of its survival and virulence within a host.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as an activator of the Staphylococcus aureus HssRS two-component signaling pathway. In the presence of high heme concentrations, the sensor histidine kinase HssS is activated, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator HssR. Phosphorylated HssR (HssR-P) then binds to the promoter of the hrtAB operon, upregulating the expression of the HrtAB heme efflux pump. This pump expels excess heme from the bacterial cell, mitigating its toxic effects. This compound mimics the effect of heme sensing, leading to the activation of this protective pathway.[1][2]
Q2: What is the primary application of this compound in HTS?
A2: The primary application of this compound in HTS is to serve as a positive control in screens designed to identify novel inhibitors of the HssRS signaling pathway. By using this compound to activate the pathway, researchers can then screen for compounds that reverse this activation, indicating potential inhibition of HssS, HssR, or their interaction.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. For use in experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which should also be stored at low temperatures and protected from light. Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.
Q4: What are potential off-target effects of this compound in S. aureus?
A4: While this compound is known to activate the HssRS pathway, high concentrations may lead to off-target effects. As with many small molecules identified through HTS, there is a possibility of promiscuous interactions with other bacterial targets.[1] It is crucial to perform secondary assays and counterscreens to validate that the observed phenotype is specifically due to HssRS activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HssRS signaling pathway and a typical HTS workflow for identifying modulators of this pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in positive control (this compound) wells | - Inconsistent dispensing of this compound or reporter strain.- Edge effects in the microplate.- Instability of this compound in assay media. | - Calibrate and validate liquid handling robotics.- Use a randomized plate layout or exclude outer wells from analysis.- Assess the stability of this compound in the assay buffer over the incubation period. |
| Low Z'-factor (<0.5) | - Low signal-to-background ratio.- High variability in either positive or negative controls.- Suboptimal concentration of this compound. | - Optimize reporter construct for higher signal output.- Re-evaluate assay conditions (incubation time, temperature).- Perform a dose-response curve for this compound to determine the optimal concentration for a robust signal window. |
| High number of false positives | - Compounds interfere with the reporter system (e.g., autofluorescence, luciferase inhibition).- Compounds are cytotoxic to S. aureus. | - Perform counterscreens with a reporter strain lacking the hrt promoter.- Conduct a bacterial viability/cytotoxicity assay in parallel with the primary screen or on all initial hits. |
| Inconsistent results between primary and secondary assays | - Different assay conditions (e.g., media, incubation time).- Hit compounds are unstable or have poor solubility. | - Ensure that conditions for secondary assays are as close as possible to the primary screen.- Assess the solubility and stability of hit compounds in the relevant assay media. |
| This compound shows no activity | - Incorrect compound identity or purity.- Degradation of the compound during storage.- Reporter strain has lost the plasmid or has a mutation in the HssRS pathway. | - Verify the identity and purity of the this compound stock using analytical methods (e.g., LC-MS).- Use a fresh, validated batch of the compound.- Sequence the relevant genes in the reporter strain and confirm plasmid presence. |
Quantitative Data Summary
The following tables provide illustrative quantitative data that might be expected from an HTS campaign involving this compound.
Table 1: this compound Activity and HTS Assay Parameters (Illustrative)
| Parameter | Value |
| This compound EC50 (HssRS activation) | 10.7 µM |
| Optimal HTS Concentration | 20-30 µM (to achieve >80% activation) |
| HTS Plate Format | 384-well or 1536-well |
| Typical Z'-factor | ≥ 0.6 |
| Primary Hit Cutoff | > 50% inhibition of this compound-induced signal |
Table 2: Solubility and Stability of this compound (Illustrative)
| Solvent | Solubility | Stability (at room temp in assay media) |
| DMSO | > 10 mM | > 8 hours |
| Aqueous Buffer (pH 7.4) | ~50 µM | < 4 hours |
Experimental Protocols
Primary HTS Assay: HssRS Reporter Gene Assay
This protocol describes a cell-based HTS assay to identify inhibitors of the this compound-mediated activation of the HssRS pathway in S. aureus.
1. Reporter Strain Construction:
-
A reporter plasmid is constructed by fusing the promoter region of the S. aureus hrtA gene upstream of a reporter gene, such as luciferase (lux) or a fluorescent protein (e.g., GFP).[3][4]
-
This plasmid is then transformed into an appropriate S. aureus strain (e.g., Newman).
2. HTS Procedure:
-
Using an automated liquid handler, add test compounds from a chemical library to the wells of a 384-well microplate.
-
In separate wells, add DMSO (negative control) and a fixed concentration of this compound (positive control).
-
Add the S. aureus reporter strain, diluted in appropriate growth medium (e.g., Tryptic Soy Broth), to all wells.
-
For inhibitor screening, add this compound to all wells containing test compounds to induce the reporter signal.
-
Incubate the plates at 37°C for a predetermined time (e.g., 4-6 hours) to allow for bacterial growth and reporter gene expression.
-
Measure the reporter signal (luminescence or fluorescence) using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Determine the Z'-factor to assess the quality and robustness of the assay.
Secondary Assay: Heme Adaptation Assay
This phenotypic assay validates the activity of hit compounds from the primary screen by assessing their ability to inhibit the this compound-induced adaptation of S. aureus to heme toxicity.[1][2]
1. Pre-treatment:
-
In a 96-well plate, incubate S. aureus with hit compounds at various concentrations in the presence of a sub-inhibitory concentration of this compound for several hours. Include positive (this compound only) and negative (DMSO) controls.
2. Heme Challenge:
-
After the pre-treatment period, dilute the bacterial cultures into fresh media containing a toxic concentration of hemin.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.
3. Data Analysis:
-
Compare the growth curves of cultures pre-treated with hit compounds to the positive and negative controls. Compounds that inhibit the HssRS pathway will prevent the this compound-induced adaptation, resulting in reduced growth in the presence of toxic heme.
Counterscreen: Bacterial Cytotoxicity Assay
This assay is crucial to eliminate compounds that inhibit reporter signal due to general toxicity rather than specific inhibition of the HssRS pathway.
1. Assay Setup:
-
In a microplate, expose S. aureus to the hit compounds at the same concentrations used in the primary screen.
-
Include a known bactericidal agent as a positive control for cytotoxicity and DMSO as a negative control.
2. Viability Measurement:
-
After an incubation period equivalent to the primary assay, assess bacterial viability using a commercially available reagent such as resazurin or by plating serial dilutions to determine colony-forming units (CFUs).
3. Data Analysis:
-
Compounds that significantly reduce bacterial viability should be flagged as potentially cytotoxic and may be deprioritized if their cytotoxic concentration overlaps with their activity in the primary assay.
References
- 1. Decoupling Activation of Heme Biosynthesis from Anaerobic Toxicity in a Molecule Active in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Reporters for Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HssRS Activation: A Comparative Guide to Reporter Assays Featuring VU0420373
For Researchers, Scientists, and Drug Development Professionals
The Staphylococcus aureus heme sensor system (HssRS) is a critical two-component system that allows the bacterium to sense and respond to heme, a vital nutrient but also a potential toxin. The activation of HssRS leads to the expression of the heme efflux pump HrtAB, which protects the bacterium from heme toxicity. Understanding and modulating the activity of HssRS is a promising strategy for developing novel therapeutics against S. aureus. This guide provides a comparative overview of validating the activation of HssRS using a reporter assay, with a focus on the synthetic agonist VU0420373.
Performance Comparison: HssRS Modulation
The validation of HssRS activation is primarily achieved through the use of reporter gene assays. These assays typically involve placing a reporter gene, such as luciferase or β-galactosidase, under the control of the hrtAB promoter, the natural target of the HssRS system. The activation of HssRS by an agonist will lead to the expression of the reporter gene, which can be quantified.
This compound is a known potent activator of the HssRS system. While comprehensive dose-response data in publicly available literature is limited, it has been reported to have an EC50 of 10.7 μM. Currently, there is a lack of well-documented alternative small molecule activators for HssRS in the public domain, making a direct quantitative comparison challenging. However, heme itself is the natural agonist and can be used as a positive control in validation assays.
For a comprehensive evaluation, the ideal comparison would involve generating dose-response curves for this compound and other potential agonists or antagonists. The table below is structured to present such comparative data, which would be essential for evaluating the potency and efficacy of different compounds.
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Maximum Activation/Inhibition (%) | Reference |
| This compound | HssRS (Activator) | hrtA promoter-reporter assay | 10.7 | Data not available | |
| Heme | HssRS (Natural Activator) | hrtA promoter-reporter assay | Variable | 100% (by definition) | N/A |
| Hypothetical Inhibitor 1 | HssRS (Inhibitor) | hrtA promoter-reporter assay | Data to be determined | Data to be determined | N/A |
| Hypothetical Activator 2 | HssRS (Activator) | hrtA promoter-reporter assay | Data to be determined | Data to be determined | N/A |
Experimental Protocols
A robust reporter assay is fundamental to validating HssRS activation. Below is a detailed protocol for a luciferase-based reporter assay in Staphylococcus aureus.
Construction of the hrtA Promoter-Luciferase Reporter Plasmid
-
Promoter Amplification: The promoter region of the hrtAB operon, containing the direct repeat sequence essential for HssR binding, is amplified from S. aureus genomic DNA using PCR.
-
Plasmid Backbone: A suitable E. coli-S. aureus shuttle vector containing a promoterless luciferase gene (e.g., luc+) is chosen. Several stable reporter plasmids have been developed for use in S. aureus.
-
Cloning: The amplified hrtA promoter fragment is cloned upstream of the luciferase gene in the shuttle vector using standard molecular cloning techniques.
-
Transformation: The resulting construct (phrtA-luc) is transformed into a restriction-deficient S. aureus strain, such as RN4220, for propagation and subsequent introduction into the desired reporter strain.
S. aureus Reporter Strain Generation
-
Electroporation: The validated phrtA-luc plasmid is introduced into the desired S. aureus reporter strain (e.g., a wild-type strain or a strain with specific genetic modifications) via electroporation.
-
Selection: Transformants are selected on appropriate antibiotic-containing agar plates.
Luciferase Reporter Assay Protocol
-
Bacterial Culture: The S. aureus reporter strain is grown overnight in a suitable medium (e.g., Tryptic Soy Broth) with the appropriate antibiotic for plasmid maintenance.
-
Subculturing: The overnight culture is diluted into fresh medium and grown to the early exponential phase.
-
Compound Treatment: The bacterial culture is aliquoted into a 96-well plate. This compound, a positive control (e.g., heme), and a negative control (e.g., DMSO vehicle) are added at various concentrations.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C with shaking) for a defined period to allow for HssRS activation and luciferase expression.
-
Lysis and Luminescence Measurement: A commercial luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the cell density (e.g., OD600) to account for any effects of the compounds on bacterial growth. Dose-response curves are generated to determine EC50 values.
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated using the DOT language.
Comparative Efficacy of VU0420373 and Other HssRS Activators in Staphylococcus aureus
A guide for researchers and drug development professionals on the performance of small molecule activators of the HssRS two-component system, a key regulator of heme homeostasis and virulence in Staphylococcus aureus.
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic strategies. One promising approach is the modulation of bacterial virulence and survival pathways. The Heme sensor system (HssRS) in S. aureus is a critical two-component system that allows the bacterium to sense and respond to host heme, a vital iron source that is toxic in excess. Activation of the HssRS system leads to the expression of the heme-regulated transporter (HrtAB), an efflux pump that mitigates heme toxicity.[1][2][3] This guide provides a comparative analysis of VU0420373 and other identified small molecule activators of the HssRS system, offering a valuable resource for researchers investigating anti-virulence strategies against S. aureus.
Overview of HssRS Activators
High-throughput screening has identified a number of small molecules that can activate the HssRS system. These compounds represent potential tools to probe the HssRS signaling pathway and may serve as leads for the development of novel antibacterial agents that function by inducing heme toxicity or modulating virulence. This comparison focuses on the most well-characterized HssRS activators for which quantitative data is available.
Quantitative Comparison of HssRS Activator Efficacy
The following table summarizes the in vitro efficacy of known HssRS activators based on available experimental data. The primary metric for comparison is the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum.
| Compound | Chemical Class | EC50 (µM) | Primary Effect | Reference |
| This compound | - | 10.7 | Potent activator of the HssRS heme sensor system. | |
| VU0038882 | - | Potent | Activates HssRS by inducing endogenous heme biosynthesis, toxic to fermenting S. aureus. | [4] |
| Heme | Porphyrin | - | Natural ligand; induces HssRS-dependent expression of HrtAB. | [1][2][3] |
EC50 values are typically determined using reporter assays where the promoter of an HssRS-regulated gene (e.g., hrtA) is fused to a reporter gene (e.g., luciferase or β-galactosidase).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to assess the efficacy of HssRS activators.
HssRS Reporter Assay
This assay is the primary method for quantifying the activation of the HssRS two-component system by small molecules.
Objective: To measure the dose-dependent activation of the HssRS signaling pathway.
Methodology:
-
Strain Construction: A reporter strain of S. aureus is engineered to contain a plasmid with a transcriptional fusion of the hrtA promoter (PhrtA) to a reporter gene, such as firefly luciferase (luc+) or β-galactosidase (lacZ).
-
Bacterial Culture: The reporter strain is grown overnight in a suitable medium (e.g., Tryptic Soy Broth) and then diluted to a starting optical density (OD600) of approximately 0.05 in fresh medium.
-
Compound Treatment: The diluted culture is aliquoted into a 96-well plate. The test compounds (e.g., this compound, VU0038882) are added at various concentrations. A known activator, such as heme, can be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter gene expression.
-
Reporter Gene Measurement:
-
Luciferase Assay: After incubation, luciferase substrate is added to each well, and luminescence is measured using a luminometer.
-
β-Galactosidase Assay: Cells are lysed, and a colorimetric substrate for β-galactosidase (e.g., ONPG) is added. The absorbance is measured over time using a spectrophotometer.
-
-
Data Analysis: The reporter gene activity is normalized to bacterial growth (OD600). The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Heme Toxicity and Fermentation Inhibition Assay
This assay assesses the downstream physiological effects of HssRS activation, particularly the toxicity of compounds to fermenting S. aureus.
Objective: To determine the minimum inhibitory concentration (MIC) of HssRS activators under fermenting conditions.
Methodology:
-
Bacterial Culture: S. aureus is grown overnight and then diluted in a defined fermentation medium (e.g., a glucose-rich medium with limited electron acceptors).
-
Compound Treatment: The test compounds are serially diluted in a 96-well plate containing the fermentation medium. The bacterial culture is then added to each well.
-
Incubation: The plate is incubated under anaerobic or microaerobic conditions at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HssRS signaling pathway and a typical experimental workflow for comparing HssRS activators.
Caption: HssRS signaling pathway in S. aureus.
Caption: Experimental workflow for comparing HssRS activators.
Conclusion
This compound and VU0038882 are potent activators of the HssRS two-component system in Staphylococcus aureus. While both compounds effectively activate the pathway, VU0038882 has the additional reported effect of inducing endogenous heme biosynthesis and exhibiting toxicity specifically towards fermenting S. aureus. This guide provides a foundational comparison of these molecules. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and mechanisms of action. The detailed experimental protocols and workflow diagrams provided herein should facilitate such future research, ultimately aiding in the development of novel anti-virulence therapies targeting S. aureus.
References
- 1. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence. | Joyce Lab [vumc.org]
- 3. The Heme Sensor System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Genetic Validation of VU0420373's Target in S. aureus: A Comparative Analysis
It is not possible to provide a comparative guide on the genetic validation of VU0420373's target in Staphylococcus aureus as the specific molecular target of this compound is not publicly documented. Extensive searches for "this compound" in relation to S. aureus, its mechanism of action, and its molecular target have yielded no specific information. The compound does not appear in published literature as a known inhibitor or antibacterial agent with a characterized target in this bacterium.
For a comprehensive analysis of a compound's genetically validated target, the following information would be essential:
-
Identification of the Molecular Target: The specific protein or pathway that this compound interacts with in S. aureus must be known.
-
Genetic Validation Studies: Research demonstrating that modulation of this target gene (e.g., through knockout, knockdown, or overexpression) phenocopies the effect of the compound or alters the bacterium's susceptibility to it.
-
Comparative Data: Information on alternative compounds targeting the same pathway, allowing for a comparison of efficacy and other relevant metrics.
Without this foundational information on this compound, a comparison guide that meets the user's core requirements for data presentation, experimental protocols, and visualizations cannot be generated.
General Principles of Genetic Target Validation in S. aureus
While specific data for this compound is unavailable, this section outlines the typical experimental workflow and data presentation used for the genetic validation of antibacterial targets in S. aureus.
Experimental Workflow for Target Validation
A typical workflow to genetically validate a potential drug target in S. aureus is depicted below. This process often involves creating mutant strains to observe the effect of gene perturbation on bacterial viability and susceptibility to the compound .
Caption: A generalized workflow for the genetic validation of a drug target in bacteria.
Key Experimental Protocols
1. Construction of Gene Deletion Mutants:
-
Method: Allelic exchange using a temperature-sensitive shuttle vector (e.g., pKOR1).
-
Protocol Outline:
-
Clone upstream and downstream flanking regions of the target gene into the shuttle vector.
-
Introduce the construct into a restriction-negative S. aureus strain (e.g., RN4220) and then into the target strain.
-
Select for single-crossover integrants at the non-permissive temperature.
-
Induce the second crossover event by growing at the permissive temperature with counter-selection.
-
Screen for the desired deletion mutant by PCR and confirm by sequencing.
-
2. Generation of Conditional Knockdown Strains:
-
Method: CRISPR interference (CRISPRi) system adapted for S. aureus.
-
Protocol Outline:
-
Design a single guide RNA (sgRNA) targeting the promoter region of the gene of interest.
-
Clone the sgRNA into a vector expressing a catalytically dead Cas9 (dCas9) under an inducible promoter (e.g., anhydrotetracycline-inducible).
-
Introduce the CRISPRi plasmid into the target S. aureus strain.
-
Induce dCas9 expression and measure the resulting knockdown of gene expression by RT-qPCR.
-
Assess the phenotypic consequences of gene knockdown, such as changes in growth or antibiotic susceptibility.
-
3. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution according to CLSI guidelines.
-
Protocol Outline:
-
Prepare a serial two-fold dilution of the antimicrobial agent in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Data Presentation for Comparative Analysis
Should data for this compound and its alternatives become available, it would be presented in tables for clear comparison.
Table 1: Comparative Efficacy of Target X Inhibitors in S. aureus
| Compound | Target | MIC50 (µg/mL) | MIC90 (µg/mL) | Cytotoxicity (CC50 in HeLa cells, µM) |
| This compound | - | - | - | - |
| Alternative 1 | Target X | Data | Data | Data |
| Alternative 2 | Target X | Data | Data | Data |
| Vancomycin | Cell Wall | Data | Data | Data |
Table 2: Impact of Target X Gene Modulation on Compound Activity
| S. aureus Strain | Relevant Genotype | MIC of Compound (µg/mL) | Fold Change in MIC |
| Wild-Type | targetX+ | Data | - |
| Knockout | ΔtargetX | Data | Data |
| Overexpression | targetX++ | Data | Data |
In the absence of specific information on this compound, this guide provides a framework for how such a comparative analysis would be structured. Researchers interested in this specific compound would first need to identify its molecular target in S. aureus through primary research.
Comparative Analysis of VU0420373 Cross-Reactivity with HssRS Systems in Diverse Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known activity of the HssRS activator, VU0420373, in Staphylococcus aureus and explores the potential for cross-reactivity with homologous HssRS two-component systems in other Gram-positive bacteria, namely Bacillus anthracis and Listeria monocytogenes. The analysis is based on protein sequence homology, and a detailed experimental protocol is provided for validation.
Introduction to this compound and the HssRS System
This compound is a small molecule identified as a potent activator of the Heme Sensor System (HssRS) in Staphylococcus aureus. The HssRS two-component system is a critical regulatory pathway that allows bacteria to sense and respond to heme, a vital source of iron that can be toxic at high concentrations. This system is comprised of the membrane-bound sensor histidine kinase, HssS, and the cytoplasmic response regulator, HssR. Upon heme detection, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, inducing the expression of genes that mitigate heme toxicity, such as the heme efflux pump HrtAB.[1][2] Given the conservation of the HssRS system in other pathogenic bacteria, understanding the cross-reactivity of molecules like this compound is crucial for predicting their broader effects and potential therapeutic applications.
HssRS Signaling Pathway in Staphylococcus aureus
The signaling cascade of the HssRS system in S. aureus is initiated by the sensing of excess heme by the HssS sensor kinase. This leads to a phosphorelay that ultimately results in the expression of heme detoxification genes.
Figure 1: HssRS signaling pathway in Staphylococcus aureus.
Cross-Reactivity Analysis Based on HssS Homology
The potential for this compound to activate HssRS systems in other bacteria can be inferred from the sequence homology of the target protein, HssS. Here, we compare the HssS protein sequences from Staphylococcus aureus, Bacillus anthracis, and Listeria monocytogenes.
A multiple sequence alignment of the HssS homologs reveals a significant degree of conservation, particularly within the domains responsible for signal sensing and kinase activity.
| Organism | UniProt Accession / Gene ID | Sequence Identity to S. aureus HssS |
| Staphylococcus aureus | Q6GE72 | 100% |
| Bacillus anthracis | NP_844439.1 | 48.5% |
| Listeria monocytogenes | Q8Y473 | 42.1% |
Table 1: Sequence identity of HssS homologs compared to Staphylococcus aureus.
The notable sequence conservation, particularly in key functional domains, suggests a moderate to high likelihood that this compound may exhibit cross-reactivity and activate the HssRS systems in both Bacillus anthracis and Listeria monocytogenes. However, the differences in sequence identity also indicate that the potency of this compound could vary between these organisms. Experimental validation is essential to confirm these predictions.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a reporter gene assay can be employed. This involves fusing the promoter of an HssR-regulated gene (e.g., hrtA) to a reporter gene (e.g., luciferase or β-galactosidase) in each of the target bacteria. The activation of the HssRS system by this compound can then be measured by the reporter gene's activity.
Experimental Workflow
Figure 2: Experimental workflow for testing this compound cross-reactivity.
Detailed Methodology: Reporter Gene Assay
-
Construction of Reporter Strains:
-
Amplify the promoter region of the hrtA gene from the genomic DNA of S. aureus, B. anthracis, and L. monocytogenes.
-
Clone each promoter fragment upstream of a promoterless luciferase gene (lux) in a suitable shuttle vector for each bacterial species.
-
Transform the resulting reporter plasmids into the respective wild-type strains of S. aureus, B. anthracis, and L. monocytogenes.
-
-
Bacterial Growth and Treatment:
-
Grow the reporter strains overnight in appropriate culture medium (e.g., Tryptic Soy Broth for S. aureus and B. anthracis, Brain Heart Infusion for L. monocytogenes) at 37°C with shaking.
-
Dilute the overnight cultures to an optical density at 600 nm (OD600) of 0.1 in fresh medium.
-
Aliquot 100 µL of the diluted cultures into a 96-well microplate.
-
Add this compound to the wells at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
-
Incubation and Measurement:
-
Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the OD600 of the cultures to account for differences in cell density.
-
Plot the normalized reporter activity against the concentration of this compound.
-
Calculate the EC50 (half-maximal effective concentration) for each bacterial species to quantify the potency of this compound.
-
Conclusion
The available data indicate that this compound is an activator of the HssRS system in Staphylococcus aureus. Based on the significant sequence homology of the HssS sensor kinase, it is plausible that this compound will exhibit cross-reactivity with the HssRS systems in Bacillus anthracis and Listeria monocytogenes. The provided experimental protocol offers a robust framework for validating this prediction and quantifying the extent of cross-reactivity. Such studies are essential for understanding the broader biological effects of this small molecule and for its potential development as a chemical probe or therapeutic agent targeting heme homeostasis in a range of bacterial pathogens.
References
Unveiling the Double-Edged Sword: VU0420373's Toxic Embrace of Staphylococcus aureus
A novel small molecule, VU0420373, has demonstrated a unique, conditional toxicity to the formidable pathogen Staphylococcus aureus. By activating the bacterium's own heme biosynthesis pathway, this compound turns a vital metabolic process into a lethal weapon, particularly under fermenting conditions. This guide provides a comprehensive comparison of the toxic effects of this compound on different S. aureus strains, supported by experimental data and detailed protocols for researchers in drug discovery and microbiology.
This compound has been identified as a potent activator of the Heme Sensor System (HssRS) in Staphylococcus aureus.[1][2] This two-component system is crucial for maintaining heme homeostasis, which is essential for the bacterium's survival and virulence.[1][3] The compound exerts its toxic effect by inducing an overproduction of endogenous heme, leading to a state of heme toxicity, especially in fermenting S. aureus and clinically relevant small colony variants.[4] This targeted approach offers a promising new strategy in the fight against antibiotic-resistant bacteria.
Comparative Efficacy of this compound
The activity of this compound has been quantified against various S. aureus strains, demonstrating its specific potency. The tables below summarize the key quantitative data available.
| Parameter | Value | S. aureus Strain/Condition | Reference |
| EC50 | 10.7 μM | Not Specified (HssRS activation) | [1][2] |
| pEC50 | 4.97 | Not Specified (HssRS activation) | [1][2] |
| IC50 | >60 μM | Newman (aerobic) | [2] |
| IC50 | >60 μM | Newman (anaerobic) | [2] |
Mechanism of Action: A Closer Look at the HssRS Pathway
This compound's mechanism of action is intrinsically linked to the HssRS two-component system. Under normal conditions, HssRS senses high levels of heme and activates the expression of the HrtAB efflux pump to expel the excess, thus protecting the cell.[1][3] this compound artificially activates this system, leading to the induction of heme biosynthesis.[4] In environments where fermentation is the primary mode of energy production, the accumulation of heme becomes toxic, leading to cell death.[4]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against S. aureus strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Culture: S. aureus strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: The overnight culture is diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Compound Dilution: this compound is serially diluted in CAMHB in the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours under both aerobic and anaerobic (fermenting) conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
HssRS Activation Assay (Reporter Strain)
To quantify the activation of the HssRS system, a reporter strain of S. aureus is utilized. This strain contains a fusion of the hrtA promoter to a reporter gene (e.g., lacZ or luciferase).
-
Culture Preparation: The S. aureus reporter strain is grown to the mid-logarithmic phase.
-
Exposure to Compound: The culture is then exposed to varying concentrations of this compound.
-
Incubation: The cultures are incubated for a defined period (e.g., 4 hours).
-
Reporter Gene Assay: The activity of the reporter enzyme is measured using a suitable substrate (e.g., ONPG for β-galactosidase or luciferin for luciferase).
-
Data Analysis: The fold induction of reporter gene expression is calculated relative to an untreated control. The EC50 value is determined by plotting the fold induction against the log of the compound concentration.
Experimental Workflow
The general workflow for assessing the toxic effects of this compound on S. aureus is depicted in the following diagram.
References
Comparative Analysis of VU0420373 and Heme as HssRS Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the synthetic compound VU0420373 and the natural ligand heme as activators of the Staphylococcus aureus Heme sensor system (HssRS). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathway and experimental workflows to facilitate a deeper understanding of these two distinct HssRS ligands.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Heme | Source |
| EC50 | 10.7 µM | Micromolar concentrations induce HssRS-dependent gene expression | [1] |
| Mechanism of Action | Potent activator of the HssRS two-component system, leading to the induction of heme biosynthesis.[1] | Natural ligand that binds directly to the HssS sensor kinase, triggering a phosphorylation cascade. | [1] |
| Binding Site | Not explicitly defined, but activates the HssRS pathway. | Binds to a hydrophobic cavity within the transmembrane domains of the HssS sensor kinase. | [1] |
| Observed Effect | Induces heme biosynthesis and can be toxic to fermenting S. aureus.[1] | Activates the HssRS system to induce the expression of the HrtAB efflux pump, which alleviates heme toxicity. | [1] |
HssRS Signaling Pathway
The HssRS two-component system is a critical regulator of heme homeostasis in Staphylococcus aureus. The sensor histidine kinase, HssS, detects high intracellular concentrations of heme. Upon binding heme, HssS autophosphorylates and subsequently transfers the phosphate group to the response regulator, HssR. Phosphorylated HssR then acts as a transcriptional activator, binding to the promoter of the hrtAB operon to drive the expression of the HrtAB heme efflux pump. This system allows S. aureus to expel excess toxic heme.
Caption: The HssRS signaling cascade in S. aureus.
Experimental Protocols
HssRS Reporter Assay for Ligand Activity Measurement
This protocol is designed to quantify the activation of the HssRS two-component system in S. aureus in response to potential ligands like this compound or heme. It utilizes a reporter strain where a fluorescent or luminescent protein is expressed under the control of the hrtAB promoter.
Methodology:
-
Strain and Culture Conditions: A Staphylococcus aureus reporter strain containing a plasmid with the hrtAB promoter fused to a reporter gene (e.g., GFP, luciferase) is grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.
-
Assay Preparation: The overnight culture is diluted to a starting OD600 of approximately 0.05 in fresh medium in a 96-well microplate.
-
Ligand Addition: Test compounds (this compound or heme) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation and Measurement: The microplate is incubated at 37°C with shaking in a plate reader capable of measuring both optical density (at 600 nm) and the reporter signal (fluorescence or luminescence) at regular intervals for a defined period (e.g., 8-12 hours).
-
Data Analysis: The reporter signal is normalized to the cell density (OD600) for each time point and concentration. The dose-response curve is then plotted, and the EC50 value is calculated using a suitable nonlinear regression model.
Caption: Workflow for an HssRS reporter assay.
Ratiometric Fluorescence Assay for Heme Binding to HssS
This biophysical assay can be used to directly assess the binding of heme to the purified HssS sensor kinase. It relies on the change in the fluorescence emission spectrum of heme upon binding to the protein.
Methodology:
-
Protein Purification: The HssS protein (or its ligand-binding domain) is overexpressed, typically with an affinity tag (e.g., His-tag), in a suitable expression system (e.g., E. coli) and purified using affinity chromatography.
-
Assay Setup: A fixed concentration of the purified HssS protein is placed in a fluorometer cuvette.
-
Heme Titration: Small aliquots of a concentrated heme solution are incrementally added to the cuvette containing the HssS protein.
-
Fluorescence Measurement: After each addition and a brief equilibration period, the fluorescence emission spectrum of heme is recorded (e.g., excitation at ~405 nm, emission scan from 600-700 nm).
-
Data Analysis: The ratio of fluorescence intensities at two different wavelengths (e.g., 650 nm / 670 nm) is plotted against the heme concentration. The resulting binding curve can be fitted to a suitable binding model to determine the dissociation constant (Kd).
Caption: Workflow for a ratiometric fluorescence heme-binding assay.
Comparative Logic of Ligand Action
The following diagram illustrates the distinct yet convergent pathways through which this compound and heme lead to the activation of the HssRS system. While heme is a direct ligand for the HssS sensor, this compound acts as an indirect activator by modulating the intracellular heme pool.
Caption: Logical flow of HssRS activation by heme and this compound.
References
Assessing the Off-Target Profile of VU0420373 in Bacterial Systems: A Comparative Guide
Introduction
A comprehensive evaluation of a compound's off-target profile is a critical step in drug discovery and development, ensuring both efficacy and safety. This guide provides a comparative analysis of the off-target profile of the novel compound VU0420373 within bacterial systems. Due to the nascent stage of research on this compound, this document focuses on establishing a framework for its assessment by drawing comparisons with established compounds and outlining standardized experimental protocols. As data on this compound emerges, this guide will be updated to provide a direct comparative analysis.
Currently, there is no publicly available experimental data specifically detailing the off-target effects of this compound in bacterial systems. Therefore, this guide will present a standardized workflow and comparative data from analogous compounds to provide a predictive framework for researchers.
Comparative Framework: Alternatives to this compound
To contextualize the potential off-target profile of this compound, it is useful to consider well-characterized compounds with similar mechanisms of action or those used in similar therapeutic areas. The selection of appropriate comparators will depend on the primary target of this compound, which is currently not publicly disclosed. For the purpose of this guide, we will consider a hypothetical scenario where this compound is an inhibitor of a key bacterial enzyme, and compare the types of data required with that of established antibiotics.
Data Presentation: A Template for Off-Target Assessment
The following tables provide a template for summarizing quantitative data on the off-target effects of this compound and its alternatives.
Table 1: Comparative Inhibitory Activity (IC50/MIC in µM)
| Compound | Primary Target | Off-Target 1 (e.g., Human Homolog) | Off-Target 2 (e.g., Related Bacterial Enzyme) | Bacterial Species A (MIC) | Bacterial Species B (MIC) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Comparator A (e.g., Ciprofloxacin) | DNA Gyrase/ Topoisomerase IV | >100 | >100 | 0.015 | 0.008 |
| Comparator B (e.g., Trimethoprim) | Dihydrofolate Reductase | 260 | 0.005 | 0.5 | 1 |
This table will be populated as data for this compound becomes available.
Table 2: In Vitro Safety Profile
| Compound | Cytotoxicity (e.g., HepG2, IC50 in µM) | hERG Inhibition (IC50 in µM) | CYP450 Inhibition (IC50 in µM for major isoforms) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Comparator A | >100 | >50 | >10 (for 3A4, 2D6, 2C9) |
| Comparator B | 85 | >30 | >10 (for 3A4, 2D6, 2C9) |
This table will be populated as data for this compound becomes available.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of off-target profiles.
1. Kinase/Enzyme Profiling:
-
Objective: To determine the inhibitory activity of the compound against a panel of kinases or other enzymes.
-
Methodology: A radiometric or fluorescence-based assay is used. The compound is incubated with the purified enzyme, substrate (e.g., ATP for kinases), and a fluorescent probe. The change in fluorescence, indicating enzyme activity, is measured. IC50 values are calculated from the dose-response curves.
2. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology: A broth microdilution method is performed according to CLSI guidelines. The compound is serially diluted in a 96-well plate containing bacterial culture in appropriate broth. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration with no visible bacterial growth.
3. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the compound to mammalian cells.
-
Methodology: A cell viability assay, such as the MTT or CellTiter-Glo assay, is used. Human cell lines (e.g., HepG2) are incubated with serial dilutions of the compound for 48-72 hours. Cell viability is measured by reading absorbance or luminescence. IC50 values are calculated.
4. hERG Inhibition Assay:
-
Objective: To evaluate the potential for cardiac toxicity by assessing inhibition of the hERG potassium channel.
-
Methodology: A patch-clamp electrophysiology assay is performed on cells stably expressing the hERG channel. The effect of the compound on the hERG current is measured at various concentrations to determine the IC50.
5. Cytochrome P450 (CYP) Inhibition Assay:
-
Objective: To assess the potential for drug-drug interactions by measuring the inhibition of major CYP450 enzymes.
-
Methodology: A fluorescent-based assay is used with human liver microsomes. The compound is incubated with specific CYP isoform substrates that become fluorescent upon metabolism. The inhibition of fluorescence is measured to determine the IC50.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be affected by off-target activity and a typical experimental workflow for assessing off-target profiles.
Caption: Hypothetical bacterial signaling pathway and potential off-target interaction of this compound.
Caption: Standard experimental workflow for assessing the off-target profile of a novel compound.
While direct experimental data on the off-target profile of this compound in bacterial systems is not yet available, this guide provides a robust framework for its future assessment. By employing standardized experimental protocols and drawing comparisons with relevant compounds, researchers can systematically evaluate the selectivity and potential liabilities of this compound. The provided templates for data presentation and workflow visualizations offer a clear and structured approach to this critical aspect of drug development. As research progresses, this guide will be updated to incorporate specific findings on this compound, facilitating a comprehensive and objective comparison with existing alternatives.
Independent Verification of VU0420373's Published Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published effects of VU0420373, a known activator of the heme sensor system (HssRS) in Staphylococcus aureus, with alternative compounds. The aim is to offer an independent verification of its performance based on available experimental data.
Introduction to this compound and the HssRS Pathway
This compound is a small molecule identified as a potent activator of the HssRS two-component system in S. aureus. The HssRS system is a key regulator of heme detoxification. Upon activation by heme or other stimuli, the sensor kinase HssS phosphorylates the response regulator HssR. Phosphorylated HssR then upregulates the expression of the hrtAB operon, which encodes an ABC transporter responsible for exporting excess heme from the bacterial cell. This mechanism is crucial for S. aureus survival in the heme-rich environment of the host. This compound induces heme biosynthesis and is toxic to fermenting S. aureus.[1][2] Its chemical formula is C15H11FN2O, and its CAS number is 38376-29-3.
Alternative Compounds: Toxic Metalloporphyrins
Research has shown that in addition to this compound, certain toxic metalloporphyrins can also activate the HssRS system in S. aureus. These include Gallium (III) protoporphyrin IX (GaPPIX), Manganese (III) protoporphyrin IX (MnPPIX), and Zinc (II) protoporphyrin IX (ZnPPIX). These compounds are thought to mimic heme and trigger the HssRS response, leading to the upregulation of the HrtAB heme efflux pump.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the activation of the HssRS system by this compound and toxic metalloporphyrins. It is important to note that the data for this compound and the metalloporphyrins are sourced from different studies and a direct head-to-head experimental comparison has not been published. Therefore, this table provides an indirect comparison based on available literature.
| Compound | Target System | Metric | Value | Organism | Reference |
| This compound | HssRS | EC50 | 10.7 µM | S. aureus | [1][2] |
| GaPPIX | HssRS Activation | Relative Expression of hrtB | High | S. aureus | |
| MnPPIX | HssRS Activation | Relative Expression of hrtB | High | S. aureus | |
| ZnPPIX | HssRS Activation | Relative Expression of hrtB | Moderate | S. aureus |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.
HssRS Activation Assays
1. Reporter Gene Assay (e.g., using xylE or lux reporters):
-
Objective: To quantify the activation of the HssRS promoter in response to a test compound.
-
Methodology:
-
Construct a reporter plasmid where the promoter of the hrtAB operon is fused to a reporter gene (e.g., xylE which encodes a catechol-2,3-dioxygenase, or lux operon for luminescence).
-
Transform this plasmid into S. aureus.
-
Grow the reporter strain to mid-logarithmic phase.
-
Expose the culture to various concentrations of the test compound (e.g., this compound or metalloporphyrins).
-
After a defined incubation period, measure the reporter gene activity.
-
For xylE, this involves lysing the cells and measuring the conversion of a catechol substrate to a yellow product spectrophotometrically.
-
For lux, luminescence can be measured directly from the culture using a luminometer.
-
-
Normalize the reporter activity to cell density (e.g., OD600).
-
Plot the reporter activity against the compound concentration to determine EC50 values.
-
2. Quantitative Reverse Transcription PCR (qRT-PCR) for hrtB Expression:
-
Objective: To measure the relative abundance of hrtB mRNA transcripts, indicating the activation of the HssRS system.
-
Methodology:
-
Grow S. aureus to mid-logarithmic phase and expose to the test compound for a specific duration.
-
Harvest the bacterial cells and extract total RNA using a suitable RNA purification kit.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers.
-
Perform qPCR using primers specific for the hrtB gene and a reference housekeeping gene (e.g., 16S rRNA).
-
Use a SYBR Green-based detection method or a probe-based assay.
-
Calculate the relative fold change in hrtB expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control.
-
Visualizations
Signaling Pathway of HssRS Activation
Caption: The HssRS signaling pathway in S. aureus.
Experimental Workflow for HssRS Activation Analysis
Caption: Workflow for comparing HssRS activators.
References
Safety Operating Guide
Navigating the Disposal of VU0420373: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of VU0420373, a potent activator of the heme sensor system (HssRS). While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a recommended course of action based on the compound's known characteristics and general principles of hazardous waste management.
Compound Profile: this compound
To facilitate a clear understanding of the compound , the following table summarizes its key quantitative and qualitative data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁FN₂O | [1] |
| Potency (EC₅₀) | 10.7 μM (as an HssRS activator) | [1][2] |
| Toxicity | Toxic to fermenting S. aureus | [1][2] |
Prudent Disposal of this compound
In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards. The following step-by-step procedures are recommended for the disposal of this compound and its containers.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous and biological waste.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste. The container must be compatible with the chemical nature of the waste.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the major components and their approximate percentages. Follow your institution's specific labeling requirements.
Step 3: Storage
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a spill.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Never dispose of chemical waste down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide Documentation: Be prepared to provide all necessary documentation, including the waste's chemical composition.
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your local EHS guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. It is crucial for all laboratory personnel to be familiar with their institution's specific policies and procedures for hazardous waste management. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
Essential Safety and Operational Protocols for Handling VU0420373
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for the novel HssRS activator, VU0420373. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.
Safety and Handling
The handling of this compound requires stringent safety measures to mitigate potential health risks. While a comprehensive Safety Data Sheet (SDS) is the primary source of safety information, the following guidelines provide an immediate operational framework.
Health Hazard Information
A detailed toxicological profile for this compound is not extensively documented in publicly available literature. However, based on standard laboratory chemical handling procedures, it should be treated as a potentially hazardous substance.
Potential Routes of Exposure:
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: May cause skin irritation or allergic reactions upon prolonged or repeated contact.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be ANSI Z87.1 compliant. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
| Aspect | Procedure |
| Handling | - Avoid contact with skin, eyes, and clothing. - Avoid breathing dust or aerosols. - Use only in a well-ventilated area, preferably a chemical fume hood. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents. - Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Solutions of this compound | Collect in a designated, labeled, and sealed container for hazardous liquid waste. Do not dispose of down the drain. |
| Contaminated Labware | - Disposable: Place in a designated hazardous waste container. - Reusable: Decontaminate by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. Collect the rinsate as hazardous liquid waste. |
HssRS Signaling Pathway Activation by this compound
This compound is an activator of the Heme-Sensing System (HssRS) two-component system in Staphylococcus aureus. This system is crucial for the bacterium's ability to respond to and detoxify excess heme. The activation of this pathway by this compound ultimately leads to the expression of the heme efflux transporter, HrtAB.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
